FFA1 agonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H36ClNO3 |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
3-[4-[[4-[[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]amino]methyl]phenyl]methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C27H35NO3.ClH/c1-26(2)22-14-15-27(26,3)24(16-22)28-17-20-4-6-21(7-5-20)18-31-23-11-8-19(9-12-23)10-13-25(29)30;/h4-9,11-12,22,24,28H,10,13-18H2,1-3H3,(H,29,30);1H/t22-,24-,27+;/m1./s1 |
InChI Key |
ZNZDIXAXMHZPNT-UAFKDBARSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O.Cl |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O)C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of FFA1 Agonists in Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is a key regulator of insulin secretion in pancreatic beta-cells. Its activation by medium and long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[1][2][3] This glucose dependency minimizes the risk of hypoglycemia, a significant side effect associated with some conventional insulin secretagogues.[2][3] A number of synthetic FFA1 agonists have been developed to harness this therapeutic potential, although clinical development has faced challenges, highlighting the need for a deeper understanding of their precise mechanisms of action.
This technical guide provides a comprehensive overview of the molecular mechanisms by which FFA1 agonists exert their effects on pancreatic beta-cells, with a focus on the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Signaling Pathways of FFA1 Agonists in Pancreatic Beta-Cells
FFA1 agonists primarily signal through two main G protein-coupled pathways: the canonical Gq/11 pathway and, for some agonists, a Gs-coupled pathway. These pathways converge to amplify the effects of glucose on insulin secretion.
The Gq/11-PLC-IP3-Ca²⁺ Pathway
The predominant signaling cascade initiated by FFA1 agonists involves the activation of the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ is a critical event in the potentiation of insulin secretion.
-
DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets involved in insulin granule exocytosis.
The activation of this Gq/11 pathway by FFA1 agonists enhances the amplitude of glucose-induced Ca²⁺ oscillations, a key driver of pulsatile insulin release.
The Gs-AC-cAMP Pathway
While the Gq/11 pathway is considered the primary mechanism, some FFA1 agonists, particularly second-generation and full agonists, have also been shown to stimulate the Gs-coupled pathway. This pathway involves the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP further amplifies insulin secretion through two main effectors:
-
Protein Kinase A (PKA): cAMP activates PKA, which can phosphorylate multiple proteins involved in the insulin secretory pathway, including components of the exocytotic machinery and ion channels.
-
Exchange Protein Directly Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1, which plays a role in insulin granule mobilization and exocytosis.
The dual activation of both Gq/11 and Gs pathways by certain FFA1 agonists can lead to a more robust potentiation of GSIS.
Quantitative Data on FFA1 Agonist Activity
The potency and efficacy of FFA1 agonists can be quantified through various in vitro assays. The following tables summarize key quantitative data for several well-characterized FFA1 agonists.
Table 1: Potency (EC₅₀) of FFA1 Agonists in Different Assays
| Agonist | Assay Type | Cell Line/System | EC₅₀ (nM) | Reference(s) |
| Fasiglifam (TAK-875) | GPR40 Activation | CHO-hGPR40 | 14 | |
| IP Production | CHO-hGPR40 | 72 | ||
| Ca²⁺ Flux | CHO-hGPR40 | 16 | ||
| AMG-837 | Ca²⁺ Flux | CHO-hGPR40 | 13.5 | |
| IP Accumulation | A9_GPR40 | 7.8 | ||
| Insulin Secretion | Mouse Islets | 142 | ||
| TUG-469 | GPR40 Activation | - | 19 | |
| Insulin Secretion | INS-1E cells | 462 |
Table 2: Fold Increase in Insulin and Glucagon Secretion by FFA1 Agonists
| Agonist/Compound | Condition | Fold Increase vs. Control | Cell/Islet Type | Reference(s) |
| TUG-469 | 12 mM Glucose | 1.55 (GSIS amplification) | INS-1E cells | |
| Compound A (Site-3 Agonist) | High Glucose | ~3.1 (Insulin) | Monkey Islets | |
| Compound A (Site-3 Agonist) | 2 mM Glucose | ~4.5 (Glucagon) | Human Islets | |
| Compound A (Site-3 Agonist) | 2 mM Glucose | ~10.9 (Glucagon) | Monkey Islets | |
| TAK-875 + Metformin | Fasting Plasma Insulin | 3.2 | Zucker Diabetic Fatty Rats |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of FFA1 agonists.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is used to measure insulin secretion from isolated pancreatic islets in response to glucose and FFA1 agonists.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulation)
-
FFA1 agonist of interest
-
Acid-ethanol solution (for insulin extraction)
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets from rodents or humans using standard collagenase digestion methods.
-
Culture islets overnight to allow for recovery.
-
Prepare KRB buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM), with and without the FFA1 agonist.
-
Pick a defined number of islets (e.g., 10-15) in triplicate for each experimental condition.
-
Pre-incubate islets in KRB with low glucose for 1-2 hours at 37°C to establish a basal state.
-
Replace the pre-incubation buffer with the respective experimental buffers (low glucose, high glucose, high glucose + agonist).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of secreted insulin.
-
Lyse the islets with acid-ethanol to extract the remaining intracellular insulin content.
-
Quantify insulin in the supernatant and the islet lysate using an insulin ELISA kit.
-
Normalize secreted insulin to total insulin content (secreted + intracellular).
Measurement of Intracellular Calcium [Ca²⁺]i
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to FFA1 agonists.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6) or dispersed primary islet cells
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Seed cells on glass coverslips or in a 96-well plate.
-
Prepare a Fura-2 AM loading solution in HBS, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove extracellular dye.
-
Allow for a de-esterification period of at least 30 minutes.
-
Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.
-
Perfuse the cells with HBS containing a stimulatory concentration of glucose.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Introduce the FFA1 agonist into the perfusion solution.
-
Continue to record the fluorescence ratio (F340/F380), which is proportional to the intracellular calcium concentration.
Quantification of Inositol 1,4,5-trisphosphate (IP3)
The accumulation of IP3 is a direct measure of Gq/11 pathway activation. This can be quantified using a competitive binding assay. A common method is to measure the more stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which inhibits its degradation.
Materials:
-
Pancreatic beta-cell line or primary islets
-
Stimulation buffer containing LiCl
-
FFA1 agonist
-
IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit
Procedure:
-
Culture cells in a suitable plate format (e.g., 96-well plate).
-
Remove the culture medium and add stimulation buffer containing LiCl.
-
Add the FFA1 agonist at various concentrations.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells.
-
Add the HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to the cell lysate.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Calculate IP1 concentrations based on a standard curve.
Measurement of Cyclic AMP (cAMP)
cAMP levels can be measured using various methods, including competitive immunoassays (e.g., ELISA) or biosensors.
Materials:
-
Pancreatic beta-cell line or primary islets
-
FFA1 agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA or HTRF)
Procedure:
-
Culture cells in a suitable plate format.
-
Pre-incubate cells with a PDE inhibitor for a short period.
-
Stimulate the cells with the FFA1 agonist for the desired time.
-
Lyse the cells.
-
Perform the cAMP quantification according to the manufacturer's instructions for the chosen assay kit.
-
Calculate cAMP concentrations based on a standard curve.
Conclusion
FFA1 agonists potentiate glucose-stimulated insulin secretion in pancreatic beta-cells through a well-defined signaling network. The primary mechanism involves the Gq/11-PLC-IP3-Ca²⁺ pathway, leading to an increase in intracellular calcium. Additionally, some agonists can engage the Gs-AC-cAMP pathway, further amplifying the insulin secretory response. The glucose-dependent nature of this potentiation is a key therapeutic advantage.
A thorough understanding of these signaling pathways, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of safe and effective FFA1-targeted therapies for type 2 diabetes. Future research should focus on elucidating the nuances of biased agonism and the potential for tissue-specific effects to optimize the therapeutic profile of this promising class of compounds.
References
- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
FFA1 Agonist-1 and Incretin Hormone (GLP-1, GIP) Release: A Technical Guide
Executive Summary: The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM).[1] Activated by long-chain fatty acids (LCFAs), FFA1 is expressed on pancreatic β-cells and, crucially, on enteroendocrine L-cells and K-cells within the gastrointestinal tract.[2][3][4] Its activation in the gut stimulates the release of key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones potentiate glucose-stimulated insulin secretion (GSIS) and exert other beneficial metabolic effects. This guide provides an in-depth examination of the signaling mechanisms, quantitative efficacy of specific agonists, and key experimental protocols used to study the FFA1-incretin axis. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the FFA1-Incretin Axis
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response than an equivalent intravenous glucose infusion, accounting for up to 70% of postprandial insulin release. This effect is primarily mediated by GLP-1 and GIP, which are secreted from intestinal L-cells and K-cells, respectively, in response to nutrient ingestion.
FFA1 (GPR40) is a key sensor for dietary fats, specifically LCFAs. Upon binding of LCFAs, FFA1 initiates a signaling cascade that results in the secretion of GLP-1 and GIP. This positions FFA1 as a prime target for pharmacological intervention in T2DM, as synthetic agonists can mimic the effects of dietary fats to enhance the secretion of these beneficial incretin hormones. The ability of synthetic FFA1 agonists to stimulate incretin release has been shown to depend critically on their classification as partial or full agonists, which dictates the specific downstream signaling pathways they engage.
Core Signaling Pathways
Activation of FFA1 in enteroendocrine cells triggers incretin release primarily through G protein-mediated signaling. The nature of the agonist—whether it is a partial or a full agonist/ago-positive allosteric modulator (ago-PAM)—determines the specific G proteins activated and the robustness of the secretory response.
Canonical Gq/11 Signaling Pathway
The foundational signaling mechanism for FFA1 in enteroendocrine cells is coupling to the Gq/11 family of G proteins. This pathway leads to an increase in intracellular calcium ([Ca²⁺]i), a critical trigger for the exocytosis of hormone-containing granules.
Differential Signaling: Partial vs. Full Agonists
A key finding in FFA1 pharmacology is that not all agonists are equal in their ability to stimulate incretin secretion. Partial agonists primarily signal through the Gq pathway, leading to modest incretin release. In contrast, full agonists and ago-PAMs can engage both Gq and Gs signaling pathways. The additional activation of Gs, leading to cAMP production, results in a much more robust and physiologically significant incretin response.
Quantitative Efficacy of FFA1 Agonists on Incretin Release
The differential signaling capabilities of FFA1 agonists translate directly to their quantitative effects on incretin hormone secretion. Full agonists consistently demonstrate superior efficacy in stimulating both GLP-1 and GIP release compared to partial agonists.
Ex Vivo GLP-1 Secretion
Studies using isolated perfused rat small intestine allow for the direct assessment of an agonist's effect on incretin secretion, distinguishing between luminal and vascular activation. Data show that vascular administration is effective and that full agonists elicit a more robust response.
| Agonist | Type | Concentration | Administration Route | Basal GLP-1 (pmol/L) | Stimulated GLP-1 (pmol/L) |
| TAK-875 | Partial | 10 µmol/L | Vascular | 16.7 ± 1.8 | 24.0 ± 2.6 |
| AMG 837 | Partial | 10 µmol/L | Vascular | 11.0 ± 3.1 | 21.7 ± 3.5 |
| AM-1638 | Full | 0.1 µmol/L | Vascular | 16.9 ± 1.4 | 32.0 ± 3.7 |
| AM-1638 | Full | 1 µmol/L | Vascular | 18.4 ± 1.5 | 51.8 ± 9.5 |
| AM-5262 | Full | 1 µmol/L | Vascular | 14.8 ± 2.2 | 48.2 ± 7.7 |
| Table 1: Effect of vascular administration of FFA1 agonists on GLP-1 secretion in isolated perfused rat small intestine. Data are presented as mean ± SEM. |
In Vivo Incretin Secretion in Mice
In vivo studies in mice confirm the superior incretin-releasing properties of ago-allosteric/full agonists compared to orthosteric/partial agonists following oral administration.
| Agonist | Type | Dose (mg/kg) | Hormone | Vehicle Plasma (pmol/L) | Agonist Plasma (pmol/L) |
| TAK-875 | Orthosteric (Partial) | 30 | tGLP-1 | ~5 | ~10 |
| MK-2305 | Orthosteric (Partial) | 30 | tGLP-1 | ~5 | ~12 |
| AM-1638 | Ago-allosteric (Full) | 30 | tGLP-1 | ~5 | ~29 |
| AM-5262 | Ago-allosteric (Full) | 30 | tGLP-1 | ~5 | ~29 |
| TAK-875 | Orthosteric (Partial) | 30 | GIP | ~53 | ~70 (not significant in all experiments) |
| MK-2305 | Orthosteric (Partial) | 30 | GIP | ~53 | ~108 |
| AM-1638 | Ago-allosteric (Full) | 30 | GIP | ~53 | ~150 |
| AM-5262 | Ago-allosteric (Full) | 30 | GIP | ~53 | ~130 |
| Table 2: Plasma incretin concentrations in male B6 mice 30 minutes after oral administration of FFA1 agonists. Values are median approximations from published data. tGLP-1 = total GLP-1. |
Key Experimental Protocols
Investigating the FFA1-incretin axis involves a range of techniques from in vitro cell-based assays to complex in vivo models.
In Vitro: Enteroendocrine Cell Line Assays
Immortalized enteroendocrine cell lines, such as GLUTag (murine L-cell) and NCI-H716 (human L-cell), are foundational tools for studying the molecular mechanisms of incretin secretion.
Objective: To measure GLP-1 secretion from a cultured enteroendocrine cell line in response to an FFA1 agonist.
Methodology:
-
Cell Culture: Culture GLUTag or NCI-H716 cells to ~80% confluency in appropriate media (e.g., DMEM with high glucose, L-glutamine, and fetal bovine serum).
-
Seeding: Seed cells into 24- or 48-well plates and allow them to adhere and grow for 24-48 hours.
-
Wash and Pre-incubation: Gently wash cells with a serum-free buffer (e.g., Krebs-Ringer Bicarbonate Buffer, KRBB) supplemented with 0.1% fatty acid-free BSA. Pre-incubate in this buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
Stimulation: Aspirate the pre-incubation buffer and replace it with fresh buffer containing the vehicle control (e.g., DMSO) or varying concentrations of the FFA1 agonist.
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted hormones. To prevent degradation, add a DPP-4 inhibitor (e.g., valine-pyrrolidide) and a protease inhibitor cocktail immediately.
-
Quantification: Analyze the supernatant for GLP-1 concentration using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Normalization: Lyse the remaining cells to measure total protein content. Normalize secreted GLP-1 values to the total protein content in each well.
Ex Vivo: Isolated Perfused Small Intestine Model
This model provides a physiologically relevant system to study direct effects of agonists on the intestine while maintaining its natural polarity and cellular architecture, free from systemic confounding factors.
In Vivo: Oral Gavage and Plasma Analysis
Animal models, particularly mice, are essential for understanding the integrated physiological response to FFA1 agonists, including their effects on glycemia and incretin secretion in a whole-body context.
Objective: To determine the effect of an orally administered FFA1 agonist on plasma GLP-1 and GIP levels in mice.
Methodology:
-
Animal Acclimation: Acclimate mice (e.g., C57BL/6J) to the experimental conditions and fast them overnight (e.g., 12-16 hours) with free access to water.
-
Agonist Formulation: Prepare the FFA1 agonist in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) via tail vein or saphenous vein puncture. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor.
-
Oral Gavage: Administer the vehicle or FFA1 agonist formulation to the mice via oral gavage at a defined dose (e.g., 30 mg/kg).
-
Post-Dose Blood Collection: Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, 120 minutes) post-gavage.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.
-
Hormone Quantification: Store plasma at -80°C until analysis. Measure total or active GLP-1 and GIP concentrations using specific ELISA kits.
-
Data Analysis: Calculate the area under the curve (AUC) for the hormone concentration-time profile to assess the total secretory response.
Conclusion and Future Directions
FFA1 is a validated target for stimulating the release of the incretin hormones GLP-1 and GIP from enteroendocrine cells. A critical distinction exists between partial and full FFA1 agonists; full agonists that engage both Gq and Gs signaling pathways demonstrate a markedly superior ability to drive incretin secretion. This dual-pathway activation is likely necessary for achieving robust therapeutic effects that go beyond direct insulinotropic action on the pancreas.
While the therapeutic rationale is strong, the development of FFA1 agonists has faced challenges. Several compounds, including the partial agonist Fasiglifam (TAK-875), were discontinued in late-stage clinical trials due to concerns over liver toxicity. Future research must focus on developing agonists with improved safety profiles, potentially by targeting specific receptor conformations or developing gut-restricted molecules to minimize systemic exposure and off-target effects. The continued exploration of FFA1 allosterism may yield novel compounds that can fine-tune receptor signaling to maximize incretin release while maintaining a favorable safety window.
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free Fatty Acid Receptors in Enteroendocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands for the Free Fatty Acid Receptor 1 (FFAR1/GPR40): A Technical Guide
Abstract
The Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] As a metabolic sensor, it is activated by medium- and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones.[3][4][5] This technical guide provides an in-depth overview of the endogenous ligands that activate FFAR1, the intricate signaling pathways they trigger, and the key experimental protocols used to characterize their activity. All quantitative data are presented in structured tables, and complex pathways are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development professionals.
Introduction to FFAR1 (GPR40)
FFAR1 is a class A G-protein coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells, enteroendocrine cells (K and L cells), and to a lesser extent, in the brain and immune cells. It functions as a physiological sensor for circulating medium- to long-chain FFAs, which are produced from the lipolysis of dietary and endogenously synthesized triglycerides. The activation of FFAR1 by these endogenous ligands is a critical mechanism for regulating energy homeostasis. Due to its role in enhancing insulin secretion in a glucose-dependent manner, FFAR1 activation presents a promising therapeutic strategy with a low risk of hypoglycemia.
Endogenous Ligands of FFAR1
The natural agonists for FFAR1 are a range of medium- to long-chain free fatty acids, both saturated and unsaturated. These fatty acids typically possess a carbon chain length of 10 to 22 carbons. The binding of these FFAs to the orthosteric site on the receptor initiates a conformational change, leading to signal transduction.
Key endogenous ligands include:
-
Docosahexaenoic acid (DHA): An omega-3 polyunsaturated fatty acid.
-
γ-Linolenic acid (γLA): An omega-6 polyunsaturated fatty acid.
-
Palmitate: A saturated fatty acid that plays a role in both acute potentiation and chronic impairment of insulin secretion through FFAR1.
-
Linoleic Acid: A polyunsaturated omega-6 fatty acid whose stimulatory effect on insulin secretion was shown to be inhibited by FFAR1 siRNA.
-
20-Hydroxyeicosatetraenoic acid (20-HETE): An arachidonic acid metabolite produced by human pancreatic β-cells that can activate FFAR1 in a positive feedback loop to enhance GSIS.
While synthetic agonists have been developed with nanomolar potency, endogenous fatty acids typically activate FFAR1 with potency in the micromolar range.
Data Presentation: Potency of Endogenous FFAR1 Ligands
The following table summarizes the potency (EC₅₀) of various endogenous free fatty acids on the FFAR1 receptor as reported in the literature. These values represent the concentration of the ligand required to elicit 50% of the maximal response in various in-vitro functional assays.
| Endogenous Ligand | Common Name | Carbon Chain:Double Bonds | Reported EC₅₀ (µM) | Assay Context |
| Dodecanoic Acid | Lauric Acid | 12:0 | 6.8 | Calcium Mobilization |
| Tetradecanoic Acid | Myristic Acid | 14:0 | 4.6 | Calcium Mobilization |
| Hexadecanoic Acid | Palmitic Acid | 16:0 | 5.3 | Calcium Mobilization |
| Octadecanoic Acid | Stearic Acid | 18:0 | 10.2 | Calcium Mobilization |
| cis-9-Octadecenoic Acid | Oleic Acid | 18:1 | 2.5 | Calcium Mobilization |
| cis-9,12-Octadecadienoic Acid | Linoleic Acid | 18:2 | 7.9 | Calcium Mobilization |
| all-cis-6,9,12-Octadecatrienoic Acid | γ-Linolenic Acid (γLA) | 18:3 | 5.0 | Calcium Mobilization |
| all-cis-5,8,11,14-Eicosatetraenoic Acid | Arachidonic Acid | 20:4 | 7.7 | Calcium Mobilization |
| all-cis-4,7,10,13,16,19-Docosahexaenoic Acid | Docosahexaenoic Acid (DHA) | 22:6 | ~5-10 | Calcium Mobilization / IP Accumulation |
Note: EC₅₀ values can vary between studies and assay systems (e.g., cell type, receptor expression level). The data presented is a representative compilation.
FFAR1 Signaling Pathways
Upon binding of an endogenous fatty acid, FFAR1 undergoes a conformational change and primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade that culminates in the potentiation of insulin secretion.
The Gq/11 Pathway:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.
-
Hydrolysis of PIP₂: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃-Mediated Calcium Release: IP₃ diffuses through the cytosol and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
-
DAG-Mediated Kinase Activation: DAG remains in the plasma membrane and activates protein kinase C (PKC) and protein kinase D (PKD).
-
Potentiation of Insulin Exocytosis: The rise in intracellular Ca²⁺, combined with the activation of PKC/PKD, enhances the exocytosis of insulin-containing granules from the pancreatic β-cell, particularly when glucose levels are elevated.
While endogenous ligands predominantly signal through Gq, some synthetic agonists have been shown to also engage Gs signaling, leading to cAMP production. This dual agonism is an area of active investigation in drug development.
Experimental Protocols for Ligand Characterization
A variety of in-vitro and in-vivo assays are employed to identify and characterize the activity of endogenous and synthetic ligands for FFAR1.
In-Vitro Functional Assays
A. Calcium Mobilization Assay (Aequorin-Based)
This assay is a primary method for assessing Gq-coupled receptor activation by measuring ligand-induced increases in intracellular calcium.
-
Principle: A cell line (e.g., CHO) is engineered to stably co-express the human FFAR1 receptor and the photoprotein aequorin. When a ligand activates FFAR1, the subsequent Gq-mediated release of intracellular Ca²⁺ causes aequorin to oxidize its substrate, coelenterazine, resulting in a measurable flash of luminescence.
-
Methodology:
-
Cell Preparation: CHO-FFAR1-Aequorin cells are harvested and resuspended in an appropriate buffer (e.g., HBSS) containing 0.01% fatty-acid-free human serum albumin.
-
Coelenterazine Loading: The cell suspension is incubated with coelenterazine (e.g., 1 µg/mL) at room temperature for at least 2 hours to charge the aequorin.
-
Ligand Stimulation: The cell suspension is dispensed into a 96-well plate. Test compounds (endogenous FFAs dissolved in DMSO or ethanol) are added to the wells.
-
Detection: Luminescence is immediately measured over a short interval (e.g., 20-30 seconds) using a luminometer.
-
Data Analysis: The luminescence response is plotted against ligand concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.
-
B. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the physiological output of FFAR1 activation in pancreatic β-cells.
-
Principle: The ability of a ligand to potentiate insulin secretion is measured in pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated primary islets (mouse or human) in the presence of low and high glucose concentrations.
-
Methodology:
-
Cell Culture/Islet Isolation: β-cells or isolated islets are cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with buffers containing low (e.g., 2.8 mM) or high (e.g., 12-16.7 mM) glucose, with or without the test ligand (e.g., palmitate) at various concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.
-
Quantification: Insulin concentration in the supernatant is quantified using standard methods such as ELISA or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is normalized to total protein or DNA content and expressed as a fold-change over the basal (low glucose) condition.
-
C. Radioligand Binding Assays
Binding assays are used to determine the affinity (Ki) of ligands and to investigate their interaction with the receptor's binding sites.
-
Principle: These assays measure the ability of an unlabeled test ligand (e.g., an endogenous fatty acid) to compete with and displace a radiolabeled ligand (e.g., [³H]AMG 837, a synthetic partial agonist) from the FFAR1 receptor expressed in cell membranes.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the FFAR1 receptor.
-
Assay Setup: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated, and the IC₅₀ (concentration of competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Conclusion
Endogenous free fatty acids are the physiological activators of FFAR1, playing a crucial role in linking nutrient status to metabolic hormone secretion. A thorough understanding of how these ligands bind, the signaling pathways they activate, and the experimental methods used to study them is fundamental for the development of novel therapeutics targeting this receptor. While synthetic agonists offer advantages in potency and specificity, the study of endogenous ligands continues to provide vital insights into the physiological and pathophysiological roles of FFAR1 in metabolic health and disease.
References
- 1. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates [frontiersin.org]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Potency and Specificity: A Technical Guide to FFA1 Agonist Pharmacology and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM). Its ability to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, and in the case of some agonists, stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), offers a promising therapeutic avenue with a reduced risk of hypoglycemia. This technical guide provides an in-depth exploration of the pharmacology and structure-activity relationships (SAR) of FFA1 agonists, presenting key data, experimental methodologies, and visual representations of the underlying biological processes.
Core Pharmacology of FFA1 Agonists
FFA1 is a G protein-coupled receptor (GPCR) that is primarily activated by medium to long-chain free fatty acids. Synthetic agonists have been developed to mimic and enhance the effects of these endogenous ligands. These agonists can be broadly categorized as either partial or full agonists, a distinction that has significant implications for their pharmacological profile.
Partial Agonists , such as AMG 837 and Fasiglifam (TAK-875) , elicit a submaximal response compared to endogenous fatty acids or full agonists. Their primary mechanism involves the potentiation of GSIS directly at the pancreatic β-cell.[1][2]
Full Agonists , exemplified by AM-1638 , are capable of inducing a maximal response from the FFA1 receptor. A key differentiator for full agonists is their ability to not only stimulate insulin secretion but also to promote the release of incretin hormones (GLP-1 and GIP) from enteroendocrine cells in the gut.[3][4] This dual action on the enteroinsular axis can lead to more robust glycemic control.
Comparative Potency of Key FFA1 Agonists
The potency of FFA1 agonists is typically determined through a variety of in vitro functional assays. The half-maximal effective concentration (EC50) is a critical parameter for comparing the activity of different compounds. The following tables summarize the reported EC50 values for prominent FFA1 agonists across common assay platforms.
| Compound | Assay Type | Cell Line | Human FFA1 EC50 (nM) | Species | Reference |
| Fasiglifam (TAK-875) | Calcium Flux | CHO | 14 - 72 | Human | [5] |
| IP Accumulation | CHO-hGPR40 | 72 | Human | ||
| AMG 837 | Calcium Flux (Aequorin) | CHO | 13 | Human | |
| IP Accumulation | A9 | 11 | Mouse | ||
| AM-1638 | Calcium Flux (Aequorin) | CHO | 36 | Human | |
| IP Accumulation | A9 | 3.6 | Human | ||
| GW9508 | Calcium Flux | HEK293 | ~50 | Human | |
| TUG-424 | Calcium Flux | - | 32 | Human |
Structure-Activity Relationship (SAR) of FFA1 Agonists
The development of potent and selective FFA1 agonists has been driven by extensive medicinal chemistry efforts focused on several core chemical scaffolds. The general pharmacophore for many FFA1 agonists consists of a carboxylic acid head group (or a bioisostere), a central linker, and a lipophilic tail.
Phenylpropanoic Acid Derivatives
This class of compounds, which includes AMG 837, has been a major focus of FFA1 agonist design. Key SAR insights for this scaffold include:
-
Acidic Head Group: The carboxylic acid is crucial for activity, likely interacting with key basic residues in the receptor binding pocket.
-
Stereochemistry: The stereocenter at the β-position of the propanoic acid chain significantly influences potency.
-
Lipophilic Tail: The nature and substitution pattern of the biphenyl tail dramatically impact potency and pharmacokinetic properties. For instance, the introduction of a trifluoromethyl group in AMG 837 enhances its activity.
| Modification | Impact on Activity |
| Replacement of carboxylic acid | Generally leads to loss of activity |
| Alteration of stereochemistry | Can significantly reduce potency |
| Substitution on the biphenyl tail | Modulates potency and metabolic stability |
Phenoxyacetic Acid Derivatives
Fasiglifam (TAK-875) is a prominent example of this class. SAR studies on phenoxyacetic acid derivatives have revealed:
-
Central Linker: The ether linkage is a key structural feature.
-
Biphenyl Moiety: Substitutions on the biphenyl system are critical for optimizing potency and selectivity.
-
Acidic Moiety: Similar to the phenylpropanoic acids, the acidic group is essential for receptor interaction.
| Modification | Impact on Activity |
| Alterations to the ether linker | Can affect conformational flexibility and potency |
| Substitution pattern on the biphenyl core | Fine-tunes receptor binding affinity |
| Bioisosteric replacement of the carboxylic acid | Can be tolerated in some cases to improve properties |
Signaling Pathways and Experimental Workflows
The activation of FFA1 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Full agonists have also been shown to engage Gs signaling, which contributes to their incretin-releasing effects.
The discovery and characterization of FFA1 agonists typically follow a structured workflow, beginning with high-throughput screening and progressing through various in vitro and in vivo assays to identify and validate lead candidates.
References
- 1. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists | Semantic Scholar [semanticscholar.org]
- 3. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Functions of FFA1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is a key metabolic sensor activated by medium and long-chain free fatty acids (FFAs).[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, FFA1 plays a crucial role in glucose homeostasis. Its activation potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] These physiological functions have positioned FFA1 as an attractive therapeutic target for type 2 diabetes. This technical guide provides an in-depth overview of the physiological functions of FFA1 activation, the underlying signaling pathways, quantitative data on its activation, and detailed experimental protocols for its study.
Physiological Functions of FFA1 Activation
The primary physiological consequences of FFA1 activation are the modulation of insulin and incretin secretion, which are central to maintaining glucose homeostasis.
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)
In pancreatic β-cells, FFA1 activation enhances insulin secretion in a glucose-dependent manner. This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common side effect of many insulin secretagogues.[4] The activation of FFA1 by FFAs or synthetic agonists leads to a cascade of intracellular events that augment the insulin secretory pathway initiated by glucose metabolism.
Stimulation of Incretin Hormone Secretion
FFA1 is also expressed in enteroendocrine L-cells of the intestine. Activation of these receptors by FFAs from dietary fats stimulates the release of GLP-1.[2] GLP-1, in turn, acts on pancreatic β-cells to enhance insulin secretion, slows gastric emptying, and promotes satiety, thus contributing to overall glucose control.
Quantitative Data on FFA1 Receptor Activation
The following tables summarize quantitative data related to the activation of the FFA1 receptor by various endogenous and synthetic ligands.
Table 1: Potency of FFA1 Receptor Agonists
| Agonist | Receptor Species | Assay Type | EC50 / pEC50 | Reference(s) |
| Linoleic Acid | Human | Intracellular Ca²⁺ | pEC50: 5.65 ± 0.06 | |
| Oleic Acid | Human | Intracellular Ca²⁺ | pEC50: 3.9 - 5.7 | |
| Palmitic Acid | Human | Intracellular Ca²⁺ | pEC50: 3.8 - 5.3 | |
| Myristic Acid | Human | Intracellular Ca²⁺ | pEC50: 4.5 - 5.1 | |
| GW9508 | Human | Intracellular Ca²⁺ | pEC50: 7.32 ± 0.03 | |
| TAK-875 (Fasiglifam) | Human | Not Specified | EC50: 72 nM | |
| AMG 837 | Human | Intracellular Ca²⁺ | EC50: 13 nM | |
| TUG-424 | Human | Not Specified | EC50: 32 nM | |
| TUG-770 | Human | Not Specified | EC50: 6 nM |
Table 2: Functional Effects of FFA1 Receptor Agonists
| Agonist | Cell/Tissue Type | Parameter Measured | Fold Increase (vs. Control) | Reference(s) |
| GW9508 (20 µM) | MIN6 Cells | Insulin Secretion (at 25 mM glucose) | 1.52 ± 0.04 | |
| Palmitate | Neonatal Mouse Islets (P6) | Insulin Secretion (GSIS) | ~5.5 | |
| Exendin-4 | Neonatal Mouse Islets (P6) | Insulin Secretion (GSIS) | ~5-6 | |
| AM-1638 (1 µM) | GLUTag Cells | GLP-1 Secretion | Not specified, but significant increase | |
| Acetate/Propionate (1 mmol/L) | Primary Murine Colonic Cultures | GLP-1 Secretion | ~1.3 | |
| GIP/PACAP (10⁻⁷ mol/l) | GLUTag cells | GLP-1 secretion | 1.8- to 2-fold | |
| High Glucose (20 mM vs 2.8 mM) | MIN6 Cells | Insulin Secretion | 6 to 8 |
Signaling Pathways of FFA1 Receptor Activation
FFA1 activation initiates multiple intracellular signaling cascades, primarily through Gq/11, Gs, and β-arrestin pathways. This signaling diversity can be influenced by the specific activating ligand, leading to biased agonism.
Gq/11 Signaling Pathway
The canonical signaling pathway for FFA1 is through the Gq/11 family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ is a key trigger for the exocytosis of insulin-containing granules. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which further potentiates insulin secretion.
Gs Signaling Pathway
Some synthetic FFA1 agonists have been shown to couple to the Gs signaling pathway, which is particularly relevant for GLP-1 secretion. Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to promote GLP-1 secretion from enteroendocrine L-cells. Recent studies suggest that FFA1 can activate the majority of Gα proteins except for the Gs family, and that cAMP production may be mediated through Gq-dependent activation of specific adenylyl cyclase isoforms like AC2.
β-Arrestin Signaling Pathway
In addition to G protein-dependent signaling, FFA1 can signal through β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and 2) are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization. However, β-arrestins also act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This scaffolding can initiate a distinct wave of signaling that contributes to the overall cellular response to FFA1 activation. The balance between G protein and β-arrestin signaling can be modulated by different ligands, a concept known as biased agonism.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of FFA1 receptor activation are provided below.
Static Insulin Secretion Assay from MIN6 Cells
This protocol describes a method for measuring glucose- and agonist-stimulated insulin secretion from the MIN6 mouse insulinoma cell line.
Materials:
-
MIN6 cells
-
Complete growth medium (DMEM with 4.5 g/L glucose, 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 292 µg/mL L-glutamine, 50 µM β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 5 mM KCl, 120 mM NaCl, 15 mM HEPES (pH 7.4), 24 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, and 1 mg/mL RIA-grade BSA.
-
FFA1 agonist of interest
-
12-well culture plates
-
Insulin ELISA kit
Procedure:
-
Seed MIN6 cells in 12-well plates at a density of 1 x 10⁶ cells per well and culture for 48 hours.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH containing 2.8 mM glucose for 2 hours at 37°C.
-
Aspirate the pre-incubation buffer and wash the cells twice with KRBH containing 2.8 mM glucose.
-
Add 1 mL of treatment solutions to the respective wells:
-
Low Glucose Control: KRBH with 2.8 mM glucose.
-
High Glucose Control: KRBH with 16.7 mM glucose.
-
Agonist Treatment: KRBH with 16.7 mM glucose and the desired concentration of FFA1 agonist.
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and store at -20°C until insulin measurement.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Intracellular Calcium Imaging using Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration changes in response to FFA1 agonist stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells stably expressing FFA1
-
Culture medium (DMEM, 10% FBS, antibiotics)
-
Poly-L-lysine coated coverslips or 96-well black-walled imaging plates
-
Fura-2 AM (1 mg/mL stock in DMSO)
-
Recording buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence microscope or plate reader with excitation at 340 nm and 380 nm and emission at 510 nm.
Procedure:
-
Plate HEK293-FFA1 cells on poly-L-lysine coated coverslips or in 96-well imaging plates and grow to ~80-90% confluency.
-
Wash the cells twice with recording buffer.
-
Prepare the Fura-2 AM loading solution by diluting the stock to a final concentration of 1-5 µM in recording buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with recording buffer to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
Mount the coverslip on the microscope stage or place the plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the FFA1 agonist at the desired concentration.
-
Continue to record the fluorescence intensity at both excitation wavelengths over time to monitor the change in intracellular calcium concentration.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Conclusion
The activation of the FFA1 receptor elicits significant physiological effects, primarily the potentiation of glucose-stimulated insulin secretion and the release of incretin hormones. These actions are mediated through a complex network of signaling pathways, including Gq/11, Gs, and β-arrestin-dependent cascades. The development of synthetic agonists has provided valuable tools to probe the function of this receptor and has highlighted its therapeutic potential for type 2 diabetes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of FFA1 in metabolic regulation and to develop novel therapeutics targeting this receptor. Continued research into the nuances of FFA1 signaling, including biased agonism, will be crucial for the design of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of FFA1 mediates GLP-1 secretion in mice. Evidence for allosterism at FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FFA1 Agonists in the Context of Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing unmet medical need, with a spectrum of disease ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. A key therapeutic target that has garnered considerable interest is the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is activated by medium and long-chain fatty acids and plays a crucial role in glucose-stimulated insulin secretion. Its potential role in hepatic lipid metabolism has made it an attractive target for NAFLD therapies. This technical guide provides a comprehensive overview of FFA1 agonists in the context of NAFLD, with a particular focus on the clinical candidate fasiglifam (TAK-875), as well as other preclinical compounds. We delve into the molecular mechanisms of action, present preclinical and clinical data in a structured format, detail relevant experimental protocols, and visualize key pathways and workflows.
Introduction to FFA1 (GPR40) and its Role in NAFLD
Free Fatty Acid Receptor 1 (FFA1/GPR40) is a G protein-coupled receptor predominantly expressed in pancreatic β-cells, where its activation potentiates glucose-stimulated insulin secretion[1][2]. FFA1 is also expressed in enteroendocrine cells, stimulating the release of incretin hormones like GLP-1, and at lower levels in hepatocytes and immune cells such as macrophages[3][4][5]. The link between FFA1 and NAFLD is multifaceted. Insulin resistance is a key driver of NAFLD, and by improving glycemic control, FFA1 agonists could indirectly alleviate hepatic steatosis. Furthermore, some studies suggest a direct role for hepatic FFA1 in regulating lipid metabolism and inflammation.
However, the therapeutic journey of FFA1 agonists has been challenging. While showing promise in improving glycemic control, the development of the lead compound, fasiglifam (TAK-875), was halted in Phase III clinical trials due to concerns about liver safety. This has prompted further research into the mechanisms of both efficacy and toxicity of this class of drugs.
Mechanism of Action of FFA1 Agonists
The activation of FFA1 by agonists initiates a cascade of intracellular signaling events. The primary pathway involves coupling to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to the potentiation of insulin secretion in pancreatic β-cells.
Some synthetic FFA1 agonists have been shown to also signal through Gs-coupled pathways, leading to the production of cyclic AMP (cAMP). Additionally, FFA1 activation can engage β-arrestin signaling pathways, which may mediate some of the anti-inflammatory effects observed in immune cells. In the context of the liver, activation of the FFA1 receptor has been linked to the stimulation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis that can inhibit lipogenesis and promote fatty acid oxidation.
Signaling Pathway of FFA1 Activation
References
- 1. Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Future of FFA1 as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The FFA1 Receptor in Metabolic Tissues: A Technical Guide to Expression, Signaling, and Quantification
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a critical regulator of metabolic homeostasis and a promising therapeutic target for type 2 diabetes.[1][2][3] Activated by medium- and long-chain free fatty acids (FFAs), FFA1 plays a pivotal role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and modulating the release of incretin hormones from the gut.[1][4] Understanding the precise expression patterns and signaling mechanisms of FFA1 in various metabolic tissues is paramount for the development of selective and effective therapeutic agents. This technical guide provides an in-depth overview of FFA1 expression, details its primary signaling pathways, and offers comprehensive protocols for its quantification in biological samples.
FFA1 (GPR40) Expression in Metabolic Tissues
FFA1 expression is highly specialized, with its most significant presence documented in the endocrine pancreas and the intestine. Lower levels of expression have also been noted in other tissues, including the brain.
Pancreatic β-Cells
The pancreatic β-cell is the primary site of FFA1 expression. Studies in both rodents and humans have consistently shown that FFA1 mRNA is abundantly expressed in pancreatic islets. In human islets, FFA1 mRNA levels were found to be approximately 20-fold higher than in whole pancreatic tissue, a concentration comparable to that of the sulfonylurea receptor 1 (SUR1), another key protein in insulin secretion. This high level of expression is directly linked to its role in amplifying insulin secretion in response to elevated glucose and fatty acid levels. Confocal microscopy has confirmed that the FFA1 receptor protein is largely localized to the plasma membrane of insulin-producing cells.
Enteroendocrine Cells
FFA1 is also expressed in enteroendocrine cells within the intestine. Its activation in these cells by dietary fatty acids stimulates the release of important incretin hormones, such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK). This action contributes to the overall glucose-lowering effect of FFA1 activation by enhancing the incretin effect, which further promotes pancreatic insulin secretion.
Other Tissues
While the pancreas and intestine are the principal sites, some evidence suggests FFA1 expression in the brain, adipose tissue, and immune cells, although at significantly lower levels. Its function in these peripheral tissues is less well-characterized but may involve roles in inflammation and energy sensing.
Data Summary: Relative FFA1/GPR40 Expression
The following table summarizes the relative expression levels of FFA1 across key metabolic and other tissues based on current scientific literature.
| Tissue/Cell Type | Relative mRNA Expression Level | Key Functional Role | Supporting Evidence |
| Pancreatic Islets (β-Cells) | Very High | Augmentation of Glucose-Stimulated Insulin Secretion (GSIS) | |
| Enteroendocrine Cells (Intestine) | High | Incretin (GLP-1, CCK) Secretion | |
| Whole Pancreas | Moderate | Reflects islet expression; ~20-fold lower than isolated islets | |
| Brain | Low to Moderate | Neuromodulation, Pain, Inflammation | |
| Adipose Tissue | Low / Debated | Potential role in adipogenesis and inflammation | |
| Liver | Very Low / Not Detected | Not considered a primary expression site | |
| Skeletal Muscle | Very Low / Not Detected | Not considered a primary expression site |
FFA1 Receptor Signaling Pathways
FFA1 activation by fatty acids or synthetic agonists primarily initiates a signaling cascade through the Gq/11 family of G proteins. This canonical pathway is central to its effects on insulin and incretin secretion.
Upon ligand binding, FFA1 undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein Gαq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
The combined rise in intracellular Ca2+ and activation of PKC are key downstream events that converge to promote the exocytosis of insulin-containing granules from β-cells and incretin-containing granules from enteroendocrine cells.
Caption: Canonical FFA1 Gq/11 signaling pathway leading to insulin secretion.
Methodologies for Quantifying FFA1 Expression
Accurate quantification of FFA1 expression is essential for both basic research and preclinical drug development. The primary methods employed are Quantitative PCR (qPCR) for mRNA analysis, and Western Blotting and Immunohistochemistry (IHC) for protein analysis.
Caption: General experimental workflow for quantifying FFA1 receptor expression.
Quantitative PCR (qPCR) for FFA1 mRNA Expression
qPCR is the gold standard for sensitive and specific quantification of mRNA transcripts.
1. RNA Extraction:
-
Harvest cells or tissues and immediately place them in an RNA stabilization reagent (e.g., RNAlater) or flash-freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or a phenol-chloroform extraction method (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and integrity via gel electrophoresis or a bioanalyzer.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers. This ensures comprehensive representation of the transcriptome.
3. qPCR Reaction Setup:
-
Design primers specific to the FFA1 (GPR40) gene. Primers should ideally span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Prepare a master mix for each primer set containing:
-
SYBR Green qPCR Master Mix (which includes DNA polymerase, dNTPs, and SYBR Green dye).
-
Forward Primer (final concentration ~300-500 nM).
-
Reverse Primer (final concentration ~300-500 nM).
-
Nuclease-free water.
-
-
Aliquot the master mix into qPCR plate wells. Add 1-2 µL of diluted cDNA to each well. Run each sample in triplicate.
-
Include a "no template control" (NTC) with water instead of cDNA to check for contamination and a "no reverse transcriptase control" (-RT) to check for genomic DNA contamination.
-
Select at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, 18S) for normalization.
4. Data Analysis (Pfaffl Method):
-
The relative expression ratio is calculated based on the real-time PCR efficiencies (E) and the quantification cycle (Cq) deviation of the sample versus a control.
-
First, determine the efficiency of each primer set (target and reference) by running a standard curve with serial dilutions of cDNA. Efficiency should be between 90-110% (a slope of -3.32 corresponds to 100% efficiency).
-
The expression ratio is calculated using the formula:
-
Ratio = (E_target)^ΔCq_target(control-sample) / (E_ref)^ΔCq_ref(control-sample)
-
-
This method accounts for differences in amplification efficiencies between the target and reference genes, providing more accurate quantification than the simpler ΔΔCq method.
Western Blot for FFA1 Protein Detection
Western blotting allows for the quantification of total FFA1 protein in a sample.
1. Protein Lysate Preparation:
-
Wash cells with ice-cold PBS. For tissues, mince and homogenize on ice.
-
Lyse cells/tissues in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel (a 10-12% gel is suitable for FFA1, which has a molecular weight of ~31-34 kDa). Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FFA1/GPR40 overnight at 4°C. (e.g., Santa Cruz sc-32905, starting dilution 1:200; Alomone Labs AFR-011, dilution 1:200).
-
Wash the membrane 3-5 times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
For quantification, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin). Densitometry analysis is then used to normalize the FFA1 band intensity to the loading control.
Immunohistochemistry (IHC) / Immunofluorescence (IF) for Protein Localization
IHC/IF provides critical spatial information about FFA1 protein expression and localization within a tissue, such as its presence in pancreatic islets.
1. Tissue Preparation:
-
Fix freshly harvested tissue (e.g., pancreas) in 4% paraformaldehyde (PFA) for 4-24 hours at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30%) overnight at 4°C.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. Alternatively, for paraffin embedding, dehydrate the tissue through an ethanol series and embed in paraffin wax.
-
Cut 4-7 µm thick sections using a cryostat or microtome and mount on positively charged slides.
2. Staining Procedure:
-
Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate. Perform heat-induced antigen retrieval by boiling slides in a citrate buffer (10 mM, pH 6.0). This step is crucial for unmasking antibody epitopes.
-
Permeabilization: Incubate sections in a buffer containing a detergent like Triton X-100 (e.g., 0.1-0.2% in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific binding sites by incubating sections in a blocking solution (e.g., 5% normal donkey serum with 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary FFA1 antibody diluted in antibody buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) for 1.5 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash slides again. Apply a nuclear counterstain like DAPI. Mount with an anti-fade mounting medium.
3. Visualization and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Co-staining with cell-specific markers (e.g., insulin for β-cells, glucagon for α-cells) can be performed to definitively identify the cell types expressing FFA1. The presence of FFA1 immunoreactivity co-localized with insulin confirms its expression in pancreatic β-cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The fatty acid receptor FFA1/GPR40 a decade later: how much do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on the Off-Target Effects of FFA1 Agonist-1
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor (GPCR) that has been a key target for the development of treatments for type 2 diabetes. Its activation by endogenous fatty acids or synthetic agonists enhances glucose-stimulated insulin secretion (GSIS).[1][2][3] However, the clinical development of some FFA1 agonists has been hampered by safety concerns, most notably hepatotoxicity, which led to the termination of the phase III clinical trials for fasiglifam (TAK-875).[4][5] These events underscore the critical importance of thoroughly characterizing the on- and off-target pharmacology of new chemical entities targeting FFA1. This guide provides a framework for investigating the off-target effects of a hypothetical compound, "FFA1 Agonist-1," using established experimental protocols and data presentation strategies.
FFA1 Signaling Pathways
FFA1 primarily signals through the Gαq protein pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately potentiates insulin secretion in pancreatic β-cells in a glucose-dependent manner. Additionally, like many GPCRs, FFA1 can also signal through β-arrestin pathways, which can mediate receptor desensitization and potentially activate other signaling cascades.
Off-Target Profiling Strategy
A systematic approach is essential to identify and characterize potential off-target interactions. The workflow begins with broad screening against a panel of known receptors, transporters, and enzymes, followed by functional assays to determine the nature of the interaction (agonist, antagonist, etc.) for any identified "hits".
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable data. Below are methodologies for key assays in off-target profiling.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound at various off-target GPCRs.
-
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor.
-
Test compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 5-20 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor. Total binding wells receive only buffer.
-
Incubate the plate for a defined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value (concentration of agonist that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Second Messenger Assay
This assay measures the functional effect of a compound on Gs- or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
-
Objective: To assess whether this compound acts as an agonist or antagonist at potential Gs- or Gi-coupled off-targets.
-
Materials:
-
Cells expressing the target Gs- or Gi-coupled receptor.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, GloSensor, or ELISA-based).
-
For Gi-coupled assays: an adenylyl cyclase activator like forskolin.
-
384-well plates.
-
-
Procedure (Gs Agonist Mode):
-
Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor.
-
Dispense cells into a 384-well plate (e.g., 2,500-10,000 cells/well).
-
Add serial dilutions of this compound to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate to allow the detection reaction to proceed (e.g., 60 minutes).
-
Measure the signal (e.g., fluorescence ratio for HTRF) on a plate reader.
-
-
Procedure (Gi Agonist Mode):
-
The procedure is similar, but after adding the test compound, stimulate the cells with a fixed concentration of forskolin (e.g., EC80) to induce cAMP production.
-
A Gi agonist will inhibit this forskolin-induced cAMP increase.
-
-
Data Analysis: Generate dose-response curves by plotting the signal against the log concentration of this compound. Calculate EC50 (for agonists) or IC50 (for antagonists) values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, providing a readout for receptor activation that is independent of G-protein coupling.
-
Objective: To determine if this compound induces β-arrestin recruitment at on- or off-targets.
-
Materials:
-
Engineered cell line co-expressing the target GPCR and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or similar enzyme fragment complementation technology).
-
Cell culture medium and assay plates (e.g., 384-well).
-
Detection reagents specific to the assay technology.
-
-
Procedure (based on Enzyme Complementation):
-
Plate the engineered cells in 384-well assay plates and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add detection reagents according to the manufacturer's protocol.
-
Incubate for approximately 60 minutes at room temperature to allow the signal to develop.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis: Plot luminescence against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Quantitative Analysis of Off-Target Effects
All quantitative data should be summarized for clear comparison. The following tables present hypothetical, yet plausible, off-target screening data for "this compound," based on profiles of known FFA1 agonists like AMG 837.
Table 1: Off-Target Binding Profile of this compound (Data from Radioligand Competition Binding Assays)
| Target | Assay Type | Agonist-1 Ki (μM) |
| FFA1 (GPR40) | Binding | 0.015 |
| α2-adrenergic Receptor | Binding | 3.5 |
| GPR41 (FFAR3) | Binding | > 10 |
| GPR43 (FFAR2) | Binding | > 10 |
| PPARα | Binding | > 10 |
| PPARδ | Binding | > 10 |
| PPARγ | Binding | > 10 |
| 5-HT2B Receptor | Binding | 8.2 |
| M3 Muscarinic Receptor | Binding | > 10 |
A >100-fold selectivity window is generally desired. The weak inhibition at the α2-adrenergic receptor warrants further functional investigation.
Table 2: Functional Activity at On- and Off-Targets (Data from Second Messenger and β-Arrestin Assays)
| Target | Assay Type | Functional Mode | Agonist-1 EC50/IC50 (μM) |
| FFA1 (GPR40) | Ca2+ Flux | Partial Agonist | 0.025 |
| FFA1 (GPR40) | β-Arrestin | Weak Partial Agonist | 1.2 |
| α2-adrenergic Receptor | cAMP Inhibition | Antagonist | 2.9 (IC50) |
| 5-HT2B Receptor | Ca2+ Flux | No Activity Detected | > 10 |
The data suggests this compound is a potent partial agonist at FFA1 with potential Gq-bias over β-arrestin recruitment. It also demonstrates weak antagonistic activity at the α2-adrenergic receptor.
Case Study: Hepatotoxicity of Fasiglifam (TAK-875)
The development of the FFA1 agonist fasiglifam (TAK-875) was terminated due to observations of drug-induced liver injury (DILI) in phase III trials. Mechanistic studies have explored whether this toxicity was an on-target (FFA1-mediated) or off-target effect.
Several potential mechanisms for TAK-875 hepatotoxicity have been proposed that are independent of its primary pharmacology, suggesting off-target effects:
-
Reactive Metabolite Formation: TAK-875 is a carboxylic acid that can be metabolized to a reactive acyl glucuronide. This metabolite can covalently bind to cellular proteins, a mechanism associated with idiosyncratic DILI.
-
Mitochondrial Toxicity: Studies have shown that TAK-875 can inhibit mitochondrial respiration in liver cells, which is a known pathway for drug-induced hepatotoxicity.
-
Bile Salt Transporter Inhibition: TAK-875 and its acyl glucuronide metabolite were found to inhibit hepatic transporters like the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs). Inhibition of these transporters can lead to the accumulation of toxic bile acids in hepatocytes.
Interestingly, some research also suggests a potential on-target component, as knockdown of GPR40 in HepG2 cells was shown to abolish TAK-875-induced cytotoxicity and reactive oxygen species (ROS) generation in one study. This highlights the complexity of DILI and the importance of investigating both on- and off-target mechanisms.
Conclusion
The successful development of a novel FFA1 agonist requires a comprehensive understanding of its pharmacological profile beyond its interaction with the primary target. As illustrated by the hypothetical "this compound" and the real-world example of fasiglifam, a rigorous, multi-faceted approach to off-target characterization is not merely a regulatory hurdle but a fundamental component of drug discovery. By employing systematic screening, detailed functional assays, and mechanistic toxicology studies, researchers can better predict and mitigate potential safety liabilities, ultimately paving the way for safer and more effective therapies for type 2 diabetes.
References
- 1. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs or diet? – Developing novel therapeutic strategies targeting the free fatty acid family of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cell-Based Calcium Flux Assay for FFA1 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells.[1][2][3] Upon activation by medium and long-chain free fatty acids, FFA1 couples to the Gq alpha subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium.[1][2] This increase in cytosolic calcium is a key event in glucose-stimulated insulin secretion. Consequently, FFA1 has emerged as a promising therapeutic target for the treatment of type 2 diabetes. This document provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of a novel compound, FFA1 agonist-1.
The assay utilizes a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium concentrations in response to agonist stimulation. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active Fluo-4, which exhibits a significant increase in fluorescence intensity upon binding to calcium. This no-wash assay format is suitable for high-throughput screening (HTS) and provides a robust method for determining the potency and efficacy of FFA1 agonists.
FFA1 Signaling Pathway
Activation of the FFA1 receptor by an agonist initiates a cascade of intracellular events mediated by the Gq protein. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials and Reagents
-
CHO-K1 cells stably expressing human FFA1 (e.g., AequoScreen™ Human Free Fatty Acid FFA1 (GPR40) Cell Line)
-
Cell Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)
-
Fluo-4 NW Calcium Assay Kit (or equivalent)
-
Fluo-4 AM
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
-
This compound (stock solution in DMSO)
-
Positive Control: A known FFA1 agonist (e.g., TAK-875)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence plate reader with bottom-read capabilities and excitation/emission wavelengths of ~490/525 nm (e.g., FLIPR®, FlexStation®)
Cell Preparation
-
Cell Seeding:
-
Culture CHO-K1-hFFA1 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Assay Procedure
-
Dye Loading:
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the Fluo-4 AM stock solution in the provided assay buffer.
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the positive control (e.g., TAK-875) in assay buffer. It is recommended to prepare these at a 2X or 5X final concentration.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
-
Calcium Flux Measurement:
-
Program the fluorescence plate reader to measure the fluorescence intensity (Ex/Em = 490/525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the prepared compounds (e.g., 100 µL of 2X solution) to the corresponding wells. The instrument's automated injection system should be used for simultaneous addition and reading.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak response.
-
Experimental Workflow
Data Presentation and Analysis
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence. Dose-response curves are generated by plotting the fluorescence change against the logarithm of the agonist concentration. The EC₅₀ value, which represents the concentration of the agonist that elicits 50% of the maximal response, can be determined by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
| Compound | EC₅₀ (nM) | Maximal Response (% of Control) |
| This compound | 15 | 98% |
| TAK-875 (Control) | 72 | 100% |
Note: The EC₅₀ value for this compound is a placeholder and should be determined experimentally. The maximal response is expressed relative to the positive control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Incomplete removal of extracellular dye; cell death. | Ensure proper washing steps if not using a no-wash kit. Check cell viability before and after the assay. |
| Low signal-to-noise ratio | Low receptor expression; insufficient dye loading. | Use a cell line with confirmed high receptor expression. Optimize dye loading time and concentration. |
| No response to agonist | Inactive compound; incorrect cell line; receptor desensitization. | Verify compound activity. Confirm FFA1 expression in the cell line. Minimize pre-exposure of cells to agonists. |
| High well-to-well variability | Uneven cell seeding; inconsistent dye loading. | Ensure a homogenous cell suspension during seeding. Use a multichannel pipette for consistent liquid handling. |
Conclusion
The cell-based calcium flux assay described here provides a robust and reliable method for the pharmacological characterization of FFA1 agonists. By following this protocol, researchers can efficiently determine the potency and efficacy of novel compounds like this compound, facilitating the discovery and development of new therapeutics for type 2 diabetes.
References
- 1. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
Application Note: Determination of FFA1 Agonist Affinity Using a Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), is a key therapeutic target for type 2 diabetes.[1][2] It is activated by medium and long-chain fatty acids, leading to the amplification of glucose-stimulated insulin secretion from pancreatic β-cells.[1][3][4] Consequently, the discovery and characterization of novel FFA1 agonists are of significant interest in drug development. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor, providing crucial data for structure-activity relationship (SAR) studies. This application note provides a detailed protocol for determining the affinity of a test compound (agonist) for the human FFA1 receptor using a competitive radioligand binding assay.
Signaling Pathway
FFA1 is a G-protein coupled receptor that primarily signals through the Gαq pathway. Upon agonist binding, the receptor undergoes a conformational change, activating the Gαq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately contributes to the potentiation of glucose-stimulated insulin secretion. Some synthetic agonists have also been shown to induce signaling through Gαs, leading to the accumulation of cyclic AMP (cAMP).
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled test agonist for the FFA1 receptor. The protocol is adapted from established methods for GPCRs.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human FFA1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated FFA1 agonist, such as [³H]AMG 837 or [³H]AM 1638.
-
Unlabeled Test Agonist: The compound for which the affinity is to be determined.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled FFA1 agonist (e.g., unlabeled AMG 837 or AM 1638).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Cell Harvester/Filtration Apparatus.
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
Experimental Workflow
The overall workflow for the radioligand binding assay is depicted below.
Detailed Protocol
-
Membrane Preparation:
-
Culture cells expressing the human FFA1 receptor to a high density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Procedure (Competitive Binding):
-
Thaw the FFA1-expressing cell membranes on ice. Dilute to the desired concentration in ice-cold assay buffer (e.g., 5-20 µg of protein per well).
-
Prepare serial dilutions of the unlabeled test agonist in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., 5 nM [³H]AMG 837), and the diluted cell membranes.
-
Non-specific Binding (NSB): Add a high concentration of the unlabeled control agonist (e.g., 10 µM unlabeled AMG 837), the fixed concentration of the radioligand, and the diluted cell membranes.
-
Competition Binding: Add the serially diluted unlabeled test agonist, the fixed concentration of the radioligand, and the diluted cell membranes.
-
-
The final assay volume is typically 200 µL.
-
Incubate the plate with gentle shaking for a sufficient time to reach equilibrium (e.g., 4 hours at room temperature). The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Following incubation, rapidly transfer the contents of each well to the filters using a cell harvester.
-
Wash the filters quickly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for several hours to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
The relationship between the measured radioactivity and the calculated binding parameters is outlined below.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dynamic Mass Redistribution (DMR) Assay for FFA1 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), is a promising therapeutic target for the treatment of type 2 diabetes.[1][2] FFA1 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[1] Upon activation, FFA1 couples to the Gq signaling pathway, leading to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion.[3] Dynamic Mass Redistribution (DMR) is a label-free technology that provides a holistic, real-time measurement of cellular responses upon receptor activation.[4] This application note provides a detailed protocol for utilizing a DMR assay to characterize the activity of a novel FFA1 agonist, "Agonist-1," using Chinese Hamster Ovary (CHO) cells stably expressing human FFA1 (CHO-hFFA1).
Signaling Pathway of FFA1
FFA1 activation initiates a cascade of intracellular events primarily through the Gαq protein subunit. This pathway, crucial for its role in insulin secretion, is depicted below.
Experimental Workflow for DMR Assay
The following diagram outlines the key steps in performing the DMR assay for an FFA1 agonist.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a.storyblok.com [a.storyblok.com]
Application Notes and Protocols: FFA1 Agonist-1 in Primary Human Islet Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FFA1 agonist-1 in primary human islet research. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows.
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is a promising therapeutic target for type 2 diabetes.[1][2][3] It is highly expressed in pancreatic β-cells and plays a crucial role in mediating fatty acid-induced insulin secretion.[4][5] FFA1 agonists have been shown to potentiate glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia.
This document focuses on the application of a generic "this compound" which represents a class of synthetic agonists, including well-studied compounds like TAK-875 and AM-1638. These agonists have been instrumental in elucidating the physiological roles of FFA1 in human islets and are being investigated for their therapeutic potential.
Data Presentation
The following tables summarize the quantitative effects of various FFA1 agonists on insulin and glucagon secretion in primary human islets, including data from healthy and type 2 diabetic (T2D) donors.
Table 1: Effect of FFA1 Agonists on Insulin Secretion in Human Islets
| Agonist (Concentration) | Glucose Condition | Fold Increase in Insulin Secretion (vs. Control) | Donor Type | Reference |
| TAK-875 | High Glucose (16 mM) | Similar to GLP-1 | Healthy | |
| AM-1638 | High Glucose (16.7 mM) | 3-4 fold greater than AMG 837 | Healthy | |
| Compound A (Site-3 Agonist) | High Glucose (12 mM) | Potentiated | Healthy | |
| Compound A (Site-3 Agonist) | High Glucose | Restored and potentiated | T2D | |
| Palmitate + TUG-469 (agonist) | High Glucose | Stimulated | Healthy |
Table 2: Effect of FFA1 Agonists on Glucagon Secretion in Human Islets
| Agonist (Concentration) | Glucose Condition | Effect on Glucagon Secretion | Donor Type | Reference |
| TAK-875 | Low (1 mM) and High (16 mM) Glucose | No effect | Healthy | |
| Site-3 Agonist (Compound A) | Low Glucose (2 mM) | 4.5-fold increase | Healthy | |
| TAK-875 (Site-1 Agonist) | Low Glucose (2 mM) | No impact | Healthy |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by FFA1 agonists and provide a visual representation of the experimental workflows for the protocols described below.
Caption: FFA1 Signaling Pathway in Pancreatic β-cells.
Caption: Glucose-Stimulated Insulin Secretion (GSIS) Workflow.
Caption: Intracellular Calcium Measurement Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the function of this compound in primary human islets.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing the effect of this compound on insulin secretion from primary human islets in response to different glucose concentrations.
Materials:
-
Primary human islets
-
Human islet culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
35 mm non-tissue culture treated dishes
-
Eppendorf tubes
-
Human Insulin ELISA kit
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Islet Preparation:
-
Culture human islets overnight in human islet culture medium.
-
On the day of the experiment, hand-pick islets of similar size into a fresh dish.
-
-
Pre-incubation:
-
Wash the islets with KRBH buffer.
-
Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
-
-
Basal Insulin Secretion:
-
Transfer a specified number of islets (e.g., 10-15 islets per replicate) into Eppendorf tubes.
-
Add 500 µL of low glucose KRBH to each tube.
-
Incubate for 1 hour at 37°C.
-
Carefully collect the supernatant, which contains the basal secreted insulin, and store at -20°C for later analysis.
-
-
Stimulated Insulin Secretion:
-
To the remaining islets, add 500 µL of one of the following solutions:
-
Low glucose KRBH (negative control)
-
High glucose KRBH (positive control)
-
High glucose KRBH + this compound (at desired concentrations)
-
Low glucose KRBH + this compound (to test for glucose dependency)
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and store at -20°C.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the secreted insulin to the total insulin content of the islets (optional, requires lysing the islets after the experiment).
-
Express the results as fold change over the basal secretion in low glucose.
-
Calculate the Stimulation Index (SI) = Insulin secreted at high glucose / Insulin secreted at low glucose.
-
Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Primary human islets
-
Culture medium
-
Glass-bottom dishes or coverslips coated for cell adherence
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fura-2 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
This compound stock solution
-
Fluorescence microscopy system equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a ~510 nm emission filter)
Procedure:
-
Islet Seeding:
-
Seed islets onto glass-bottom dishes or coverslips and allow them to attach overnight.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM). Pluronic F-127 (0.02%) can be added to improve dye solubility.
-
Remove the culture medium from the islets and wash with HBSS.
-
Incubate the islets in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the islets with HBSS at least twice to remove extracellular dye.
-
Allow the islets to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Place the dish/coverslip on the stage of the fluorescence microscope.
-
Perfuse the islets with a low glucose buffer and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
After establishing a stable baseline, introduce the this compound (at the desired concentration in the perfusion buffer).
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
An increase in the 340/380 ratio indicates an increase in intracellular calcium concentration.
-
The results are typically presented as the change in the 340/380 ratio over time.
-
Inositol Phosphate (IP) Accumulation Assay
This protocol is for measuring the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation, in response to this compound.
Materials:
-
Primary human islets
-
myo-[³H]inositol
-
Culture medium
-
Krebs-Henseleit buffer (or similar) containing LiCl (e.g., 10 mM)
-
This compound stock solution
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Islet Labeling:
-
Incubate islets overnight in culture medium containing myo-[³H]inositol to label the cellular inositol phosphate pools.
-
-
Agonist Stimulation:
-
Wash the labeled islets with Krebs-Henseleit buffer.
-
Pre-incubate the islets in buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Stimulate the islets with this compound at various concentrations for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold perchloric acid to the islets.
-
Centrifuge to pellet the cellular debris. The supernatant contains the water-soluble inositol phosphates.
-
-
Chromatographic Separation:
-
Neutralize the supernatant.
-
Apply the neutralized extract to a column containing Dowex AG1-X8 resin.
-
Wash the column to remove unbound [³H]inositol.
-
Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
-
Quantification:
-
Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as the amount of [³H]inositol incorporated into total inositol phosphates, often as a percentage of the total radioactivity in the lipid and aqueous fractions.
-
Compare the IP accumulation in agonist-treated islets to that in untreated controls.
-
References
- 1. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 2. moodle2.units.it [moodle2.units.it]
- 3. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 4. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1-Dependent Inositol Phosphate Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of FFA1 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is a promising therapeutic target for type 2 diabetes.[1][2][3] FFA1 is highly expressed in pancreatic β-cells and enteroendocrine cells.[2][4] Its activation by endogenous long-chain free fatty acids or synthetic agonists leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes FFA1 agonists attractive therapeutic candidates with a potentially low risk of hypoglycemia.
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) modeling of a representative FFA1 agonist, herein referred to as "FFA1 agonist-1". Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the preclinical evaluation of novel FFA1 agonists.
FFA1 Signaling Pathway
Activation of FFA1 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the Gαq subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in calcium is a key trigger for the exocytosis of insulin-containing granules from pancreatic β-cells. Some evidence also suggests that FFA1 can signal through Gs, leading to cAMP production, and through β-arrestin pathways.
Experimental Workflow for PK/PD Modeling
The following diagram illustrates a typical workflow for the pharmacokinetic and pharmacodynamic evaluation of an FFA1 agonist.
Data Presentation
In Vitro Potency of this compound
| Assay | Cell Line | Parameter | This compound | Reference Agonist (e.g., GW9508) |
| Calcium Mobilization | CHO-hFFA1 | EC₅₀ (nM) | 15 | 50 |
| Insulin Secretion (GSIS) | MIN6 | EC₅₀ (nM) | 25 | 75 |
Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Intravenous (IV) | 1 | 550 | 0.08 | 850 | 2.5 | - |
| Oral (PO) | 10 | 1200 | 1.0 | 4800 | 4.0 | 56 |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes a method to measure the ability of this compound to stimulate intracellular calcium mobilization in a cell line stably expressing the human FFA1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFA1 (CHO-hFFA1).
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM.
-
This compound and reference agonist.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed CHO-hFFA1 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in Assay Buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in Assay Buffer at 3x the final desired concentration in a separate compound plate.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add the agonist compounds to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound from a mouse insulinoma cell line (MIN6) or isolated pancreatic islets.
Materials:
-
MIN6 cells or isolated rodent pancreatic islets.
-
Culture Medium for MIN6 cells: DMEM with 25 mM glucose, 10% FBS, 1% Penicillin-Streptomycin.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.
-
Low Glucose KRBB (e.g., 2.8 mM glucose).
-
High Glucose KRBB (e.g., 16.7 mM glucose).
-
This compound.
-
Insulin ELISA kit.
Procedure:
-
Cell/Islet Preparation:
-
For MIN6 cells: Plate cells in a 24-well plate and grow to ~80-90% confluency.
-
For islets: Isolate islets from rodents using collagenase digestion and hand-pick islets of similar size. Culture overnight.
-
-
Pre-incubation: Wash the cells/islets twice with PBS and then pre-incubate in Low Glucose KRBB for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add Low Glucose KRBB, High Glucose KRBB, or High Glucose KRBB containing various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cells/debris.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize insulin secretion to the total protein content or DNA content of the cells/islets in each well.
-
Plot the fold-increase in insulin secretion over the high glucose control against the logarithm of the this compound concentration to determine the EC₅₀.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for determining the pharmacokinetic profile of this compound in mice following intravenous and oral administration.
Materials:
-
Male C57BL/6 or CD-1 mice (8-10 weeks old).
-
This compound.
-
Vehicle for IV administration (e.g., saline with 5% DMSO, 10% Solutol HS 15).
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water).
-
Dosing syringes and gavage needles.
-
Blood collection tubes (e.g., EDTA-coated capillaries).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Animal Acclimatization and Fasting: Acclimate mice for at least one week. Fast mice for 4-6 hours before dosing, with free access to water.
-
Dosing:
-
IV group: Administer this compound via tail vein injection (n=3-5 mice per group).
-
PO group: Administer this compound via oral gavage (n=3-5 mice per group).
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Place samples into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of this compound.
-
Process plasma samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance, and volume of distribution.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 4: In Vivo Pharmacodynamic Study (Oral Glucose Tolerance Test - OGTT)
This protocol assesses the effect of this compound on glucose tolerance in mice.
Materials:
-
Male C57BL/6 or diet-induced obese mice.
-
This compound and vehicle.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Blood collection supplies.
Procedure:
-
Animal Fasting: Fast mice overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.
-
Dosing: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: 30-60 minutes after compound administration, administer a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile for each animal.
-
Compare the glucose AUC between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in glucose AUC indicates improved glucose tolerance.
-
References
Measuring the Unseen: Advanced Techniques for FFA1 Agonist-1 Binding Kinetics
For Immediate Release
[City, State] – [Date] – In the pursuit of novel therapeutics for type 2 diabetes and metabolic disorders, understanding the intricate binding kinetics of agonists to the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is paramount. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and comparative data for three state-of-the-art techniques to measure FFA1 agonist-1 binding kinetics: Radioligand Binding Assays, Bioluminescence Resonance Energy Transfer (BRET) Assays, and Surface Plasmon Resonance (SPR).
Introduction to FFA1 and Agonist Binding
FFA1 is a G protein-coupled receptor (GPCR) that plays a crucial role in glucose-stimulated insulin secretion.[1] Agonists targeting this receptor have shown significant promise in the management of type 2 diabetes. The efficacy and duration of action of these agonists are intrinsically linked to their binding kinetics—the rates of association (k_on) and dissociation (k_off) with the receptor. A thorough characterization of these kinetic parameters is essential for optimizing drug candidates and predicting their in vivo behavior.
Signaling Pathway of FFA1
Upon activation by a free fatty acid or a synthetic agonist, FFA1 couples primarily through the Gαq signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium concentrations and activate protein kinase C (PKC), culminating in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
References
Application of FFA1 Agonist-1 in Metabolic Research Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes.[1][2][3] FFA1 is highly expressed in pancreatic β-cells and enteroendocrine cells.[1] Its activation by endogenous long-chain free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a significant advantage over some traditional diabetes therapies. This document provides detailed application notes and protocols for the use of FFA1 agonist-1 in metabolic research, summarizing key quantitative data and experimental methodologies.
Data Presentation
In Vitro Potency of Various FFA1 Agonists
| Compound | Assay System | Parameter | Value | Reference |
| GPR40 agonist 1 | hGPR40 expressing cells | EC50 | 2 nM | |
| GPR40 agonist 1 | rGPR40 expressing cells | EC50 | 17 nM | |
| AMG 837 | A9 cells (GPR40 IP3 assay) | EC50 | 3.6 nM | |
| AMG 837 | CHO cells (GPR40 aequorin assay) | EC50 | 36 nM | |
| AMG 837 | A9 membranes expressing FFA1 | K_d | 3.6 nM | |
| TUG-424 | FFA1/GPR40 expressing cells | EC50 | 32 nM | |
| TUG-770 | GPR40/FFA1 expressing cells | EC50 | 6 nM | |
| Compound 5 | Luciferase transactivation assay | EC50 | 10.5 nM | |
| Compound 5 | Calcium mobilization assay | EC50 | 11.6 nM | |
| Compound 5 | Insulin secretion (RINm cells) | EC50 | 20 µM | |
| TAK-875 (Fasiglifam) | Insulin secretion (RINm cells) | EC50 | 27 µM | |
| AM 1638 | A9 membranes expressing FFA1 | K_d | 13 nM |
Clinical Efficacy of FFA1 Agonists in Type 2 Diabetes
| Compound | Study Phase | Dose | Duration | Change in HbA1c | Change in Fasting Plasma Glucose | Reference |
| Fasiglifam (TAK-875) | Phase III | 25 mg/day | 24 weeks | -0.57% (from baseline) | Significant reduction from week 2 | |
| Fasiglifam (TAK-875) | Phase III | 50 mg/day | 24 weeks | -0.83% (from baseline) | Significant reduction from week 2 | |
| Fasiglifam (TAK-875) | Phase II | 50-200 mg/day | 12 weeks | ~ -1.0% | Significant reduction | |
| SCO-267 | Phase I | Single dose | N/A | Improved glycemic control during OGTT | Decreased fasting hyperglycemia |
Signaling Pathways
Activation of FFA1 by an agonist initiates a cascade of intracellular events that ultimately lead to enhanced insulin and GLP-1 secretion. The primary signaling pathways involve the coupling of FFA1 to Gq and Gs proteins.
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol details the methodology to assess the effect of an FFA1 agonist on insulin secretion from isolated pancreatic islets in a glucose-dependent manner.
Materials:
-
Collagenase solution
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 10 mM HEPES and 1% fatty acid-free BSA
-
Glucose solutions (low and high concentrations)
-
This compound stock solution
-
Insulin ELISA kit
-
Isolated pancreatic islets
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice via retrograde injection of a collagenase solution through the bile-pancreatic duct. Hand-pick the isolated islets under a stereomicroscope.
-
Pre-incubation: Pre-incubate the islets for 30 minutes at 37°C in KRBH buffer containing 1 mM glucose. Following this, change the buffer and pre-incubate for an additional hour in KRBH with 2.8 mM glucose.
-
Incubation: After the pre-incubation, transfer groups of islets to fresh KRBH buffer containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 8.3 mM or 12 mM)
-
High glucose + various concentrations of this compound
-
-
Incubate for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each group.
-
Insulin Measurement: Measure the concentration of secreted insulin in the supernatant using a commercially available insulin ELISA kit.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein or DNA content of the islets to account for variations in islet size and number.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to evaluate the in vivo efficacy of an FFA1 agonist in improving glucose tolerance.
Materials:
-
This compound formulation for oral administration
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., microvette)
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize the mice to handling. Fast the mice for 5-6 hours or overnight (16-18 hours) before the experiment, ensuring free access to water.
-
Baseline Blood Glucose: At time t=0, obtain a baseline blood glucose reading from a small drop of blood from the tail vein using a glucometer.
-
Drug Administration: Administer this compound or vehicle control orally via gavage. The timing of administration relative to the glucose challenge should be based on the pharmacokinetic profile of the agonist.
-
Glucose Challenge: At a specified time after drug administration, administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. The area under the curve (AUC) for glucose can be calculated to quantify the overall improvement in glucose tolerance.
In Vitro GLP-1 Secretion Assay
This protocol is used to determine the effect of an FFA1 agonist on GLP-1 secretion from enteroendocrine cells (e.g., GLUTag cells).
Materials:
-
GLUTag cell line
-
Culture medium (e.g., DMEM)
-
Assay buffer (e.g., Krebs-Ringer buffer)
-
This compound stock solution
-
GLP-1 ELISA kit
Protocol:
-
Cell Culture: Culture GLUTag cells in the appropriate medium until they reach the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate for a defined period (e.g., 1-2 hours) in the same buffer to establish a baseline.
-
Stimulation: Replace the pre-incubation buffer with fresh assay buffer containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant. To measure total GLP-1 content, lyse the cells.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant and cell lysates using a GLP-1 ELISA kit.
-
Data Analysis: Express the amount of secreted GLP-1 as a percentage of the total GLP-1 content (supernatant + lysate) and normalize to the baseline secretion.
Conclusion
FFA1 agonists represent a promising class of therapeutic agents for the treatment of type 2 diabetes due to their ability to enhance glucose-dependent insulin secretion and stimulate the release of incretins. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of novel FFA1 agonists in metabolic research. While some FFA1 agonists like fasiglifam have faced challenges in clinical development due to off-target effects, ongoing research into new chemical scaffolds and a deeper understanding of FFA1 signaling continue to drive the field forward. The full agonist SCO-267, for instance, has shown promise in early clinical trials by stimulating both islet and gut hormones, highlighting the potential of this therapeutic strategy.
References
- 1. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
Troubleshooting & Optimization
Minimizing off-target activity of FFA1 agonist-1 on GPR120/FFA4
Welcome to the technical support center for FFA1 Agonist-1. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target activity of this compound on GPR120/FFA4. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are FFA1 (GPR40) and GPR120 (FFA4), and why is selectivity important?
A1: FFA1 (Free Fatty Acid Receptor 1, also known as GPR40) and GPR120 (also known as FFA4) are G protein-coupled receptors (GPCRs) that are activated by medium and long-chain free fatty acids (FFAs).[1][2][3] FFA1 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[2][4] GPR120 is found in various tissues, including adipocytes and macrophages, and is involved in processes like incretin secretion and anti-inflammatory responses. Although they share similar endogenous ligands, their amino acid sequences have low homology. Achieving selectivity for FFA1 is crucial because co-activation of GPR120 can lead to unintended biological effects, complicating the interpretation of experimental results and potentially causing side effects in a therapeutic context.
Q2: What are the primary signaling pathways for FFA1 and GPR120?
A2: Both FFA1 and GPR120 primarily couple to the Gαq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC), respectively. Downstream effects include the phosphorylation of extracellular signal-regulated kinases (ERK). Additionally, GPR120 activation has been shown to mediate potent anti-inflammatory effects through a β-arrestin-2-dependent pathway, independent of Gαq/11 signaling. Some FFA1 agonists may also signal through Gαs pathways.
dot
Caption: Simplified signaling pathways of FFA1 and GPR120.
Q3: How can I determine if my FFA1 agonist has off-target activity on GPR120?
A3: To assess off-target activity, you should perform selectivity profiling by testing your agonist on cells expressing only FFA1 and cells expressing only GPR120. Common functional assays include measuring intracellular calcium mobilization, ERK phosphorylation, or β-arrestin recruitment. By generating dose-response curves for each receptor, you can determine the EC50 values (the concentration of agonist that gives half-maximal response) and compare the potency of your agonist at both targets. A significant response in GPR120-expressing cells indicates off-target activity.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results with this compound treatment.
-
Possible Cause: The observed effects may be a result of GPR120 activation, either partially or entirely. Many synthetic ligands for FFA1 also interact with GPR120.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use qPCR or Western blot to verify the expression levels of both FFA1 and GPR120 in your experimental cell model. The relative expression levels can influence the overall response.
-
Use a GPR120 Antagonist: Co-treat your cells with this compound and a known selective GPR120 antagonist. If the unexpected effect is diminished or abolished, it strongly suggests GPR120-mediated off-target activity.
-
Employ Receptor Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of GPR120. If the effect of this compound persists in these models, it is more likely to be an on-target effect.
-
Test a Structurally Different FFA1 Agonist: Compare the effects of your agonist with a structurally unrelated but well-characterized selective FFA1 agonist. If the latter does not produce the same unexpected results, the off-target activity is likely specific to the chemical scaffold of your compound.
-
dot
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: High background or low signal-to-noise ratio in functional assays.
-
Possible Cause: This can be due to suboptimal assay conditions, low receptor expression, or issues with the detection reagents.
-
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust signal without being confluent.
-
Agonist Concentration Range: Ensure your dose-response curve covers a wide range of concentrations, typically from picomolar to micromolar, to accurately determine EC50 and Emax.
-
Assay Buffer Composition: The composition of the assay buffer (e.g., presence of BSA for fatty acid agonists) can significantly impact ligand availability and receptor activity. Empirically determine the optimal buffer for your specific receptor and cell type.
-
Reagent Quality and Incubation Times: Use fresh, high-quality reagents. Optimize incubation times for dye loading (in calcium assays) and agonist stimulation to capture the peak response.
-
Quantitative Data Summary
The following table summarizes the potency of various FFA1 and GPR120 agonists. This data can be used as a reference for comparing the selectivity of your compound.
| Compound | Target(s) | Reported EC50 (Human) | Selectivity | Reference |
| α-Linolenic acid (α-LA) | FFA1 & GPR120 | FFA1: ~10 µM, GPR120: ~10-100 µM | Non-selective | |
| GW9508 | FFA1 & GPR120 | FFA1: ~30 nM, GPR120: >1 µM | ~30-fold for FFA1 | |
| TAK-875 (Fasiglifam) | FFA1 | ~40 nM | Highly selective for FFA1 | |
| TUG-891 | GPR120 | ~30 nM | >100-fold for GPR120 | |
| Compound A (Merck) | GPR120 | ~350 nM | Negligible activity on FFA1 | |
| GSK137647A | GPR120 | ~500 nM | ~50-fold for GPR120 |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium following receptor activation, which is a hallmark of Gαq coupling.
-
Cell Culture and Dye Loading:
-
Plate cells expressing either FFA1 or GPR120 in a black, clear-bottom 96-well plate.
-
On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject varying concentrations of this compound into the wells.
-
Continue to measure fluorescence intensity for 60-180 seconds to capture the full calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the baseline fluorescence or a vehicle control.
-
Plot the normalized response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
dot
Caption: Workflow for the intracellular calcium mobilization assay.
Protocol 2: β-Arrestin Recruitment Assay (e.g., BRET-based)
This protocol is a common method for measuring the interaction between an activated GPCR and β-arrestin.
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with two plasmids:
-
Your GPCR of interest (FFA1 or GPR120) fused to a Renilla Luciferase (RLuc).
-
β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
-
Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the RLuc substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes.
-
Measure the baseline luminescence at two wavelengths: one for RLuc (~480 nm) and one for YFP (~530 nm).
-
Add varying concentrations of this compound to the wells.
-
Measure the luminescence at both wavelengths again after a 5-15 minute incubation.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well (YFP emission / RLuc emission).
-
Normalize the BRET ratio to the vehicle control.
-
Plot the normalized BRET ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of the fatty acid receptors GPR120 and FFA1 - Nottingham ePrints [eprints.nottingham.ac.uk]
Technical Support Center: Enhancing Reproducibility in FFA1 Agonist Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability in Free Fatty Acid Receptor 1 (FFA1/GPR40) agonist studies. Our aim is to help you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by FFA1 agonists?
A1: FFA1, also known as GPR40, is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[1][2] Upon agonist binding, the activated Gαq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration, which is a key event in downstream signaling, such as glucose-stimulated insulin secretion in pancreatic β-cells.[1][3]
Q2: Can FFA1 agonists signal through pathways other than Gαq?
A2: Yes, some synthetic FFA1 agonists have been shown to exhibit biased agonism, meaning they can preferentially activate other signaling pathways.[4] For instance, certain agonists can also couple to Gαs, leading to an increase in cyclic AMP (cAMP), or they can trigger β-arrestin recruitment, which can initiate G-protein-independent signaling cascades. This biased signaling can be a source of variability, as different agonists may produce distinct cellular responses.
Q3: Why is serum albumin important in FFA1 agonist experiments?
A3: Serum albumin is a critical factor because it binds to free fatty acids and many lipophilic FFA1 agonists. This binding affects the free concentration of the agonist available to interact with the receptor, thereby influencing its apparent potency (EC50). The concentration and type of albumin (e.g., bovine serum albumin vs. human serum albumin, fatty acid-free vs. regular) in the assay buffer can significantly alter experimental outcomes.
Q4: What are common cell lines used for studying FFA1 agonists?
A4: Common cell lines include HEK-293 or CHO cells recombinantly expressing the human FFA1 receptor for signaling studies (e.g., calcium mobilization, ERK phosphorylation). For studying insulin secretion, the mouse insulinoma cell line MIN6 is frequently used as it endogenously expresses FFA1 and exhibits glucose-stimulated insulin secretion.
Troubleshooting Guides
Calcium Mobilization Assays
Problem: Low or no signal in response to the FFA1 agonist.
| Possible Cause | Troubleshooting Steps |
| Agonist Insolubility | Many FFA1 agonists are lipophilic and may precipitate in aqueous buffers. Prepare high-concentration stock solutions in DMSO. For the final assay buffer, ensure the DMSO concentration is low (typically <0.5%) and consider pre-warming the buffer. Visually inspect for any precipitation. |
| Agonist Binding to Albumin | If using serum albumin (e.g., BSA) in your assay buffer, the agonist may be sequestered, reducing its free concentration. Determine the optimal BSA concentration or use fatty acid-free BSA, as the fatty acid content of regular BSA can compete for binding. |
| Low Receptor Expression | In transiently transfected cells, transfection efficiency may be low. In stably expressing cells, receptor expression may have diminished over passages. Verify receptor expression via methods like Western blot, qPCR, or flow cytometry. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to FFA1 receptor desensitization and internalization, reducing the response to subsequent stimulation. Minimize pre-incubation times with the agonist. |
| Cell Health | Ensure cells are healthy and not over-confluent, as this can affect their responsiveness. |
Problem: High background signal or spontaneous cell firing.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | High passage numbers can lead to altered cell behavior. Use cells within a defined passage range. Ensure cells are not stressed during plating and handling. |
| Assay Buffer Components | Some components in the assay buffer may be causing non-specific activation. Test the buffer without the agonist to check for background signals. |
| Dye Loading Issues | Inconsistent dye loading can lead to variable background fluorescence. Ensure a consistent loading time and temperature. Wash cells thoroughly after loading to remove excess dye. |
ERK Phosphorylation Assays (Western Blot)
Problem: Weak or no phospho-ERK signal upon agonist stimulation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Stimulation Time | The kinetics of ERK phosphorylation can be transient, often peaking within 5-15 minutes after agonist addition. Perform a time-course experiment to determine the optimal stimulation time for your specific agonist and cell system. |
| Low Agonist Potency for ERK Pathway | The agonist may be a weak activator of the ERK pathway (an example of biased agonism). Increase the agonist concentration or test an agonist known to potently activate ERK. |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate ERK, leading to a weak signal. Ensure that your lysis buffer contains appropriate phosphatase inhibitors. Keep samples on ice throughout the procedure. |
| Serum Starvation | High basal ERK phosphorylation can mask the agonist-induced signal. Serum-starve the cells for an adequate period (e.g., 4-18 hours) before stimulation to reduce background. |
| Western Blot Technical Issues | Ensure efficient protein transfer to the membrane. Use a fresh antibody solution at the recommended dilution. Use a sensitive chemiluminescent substrate. Always probe for total ERK on the same blot as a loading control. |
Insulin Secretion Assays (MIN6 Cells)
Problem: High basal insulin secretion in low glucose conditions.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | MIN6 cells can lose their glucose responsiveness at high passage numbers, leading to increased basal secretion. Use low-passage MIN6 cells for these experiments. |
| Pre-incubation Steps | Inadequate pre-incubation in low glucose buffer can result in a high baseline. Ensure a sufficient pre-incubation period (e.g., 1-2 hours) to allow insulin secretion to return to a basal state. |
| Cell Health | Over-confluent or unhealthy cells may exhibit aberrant secretion. Ensure cells are seeded at an appropriate density and are healthy. |
Problem: No significant potentiation of glucose-stimulated insulin secretion (GSIS) with the FFA1 agonist.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Glucose Concentration | The effect of FFA1 agonists on insulin secretion is glucose-dependent. Ensure you are using a stimulatory glucose concentration (e.g., 16.7 mM) in combination with your agonist. |
| Agonist Solubility/Stability | The agonist may not be fully dissolved or may be unstable in the secretion buffer. Refer to the agonist solubility troubleshooting steps mentioned earlier. |
| Presence of Albumin | The absence of albumin can affect the solubility and activity of some agonists. Conversely, high concentrations can sequester the agonist. A common concentration to start with is 0.1% BSA. |
| Incubation Time | The incubation time with the agonist and high glucose may be too short. A typical incubation time is 1-2 hours. |
Quantitative Data Summary
Table 1: Potency (EC50) of Various FFA1 Agonists in Different Assays
| Agonist | Assay Type | Cell Line | EC50 (µM) | Reference |
| TAK-875 | β-Arrestin Recruitment | HEK-293 | 0.0547 | |
| Oleic Acid | β-Arrestin Recruitment | HEK-293 | 58.4 | |
| Palmitic Acid | β-Arrestin Recruitment | HEK-293 | 42.4 | |
| GW9508 | Insulin Secretion (at 25mM Glucose) | MIN6 | ~0.72 | |
| CPL207280 | Ca2+ Influx | hGPR40 expressing cells | 0.08 | |
| TAK-875 | Ca2+ Influx | hGPR40 expressing cells | 0.27 | |
| (S)-AM-8596 | Functional Assay | Not Specified | 0.65 | |
| (R)-AM-8596 | Functional Assay | Not Specified | 3.8 | |
| Docosahexaenoic Acid (DHA) | Aequorin Assay | CHO-FFA1 (low expression) | 40 | |
| AMG 837 | Aequorin Assay | CHO-FFA1 (low expression) | ~0.08-0.1 | |
| AM 1638 | Aequorin Assay | CHO-FFA1 (low expression) | ~0.08-0.1 |
Note: EC50 values can vary significantly based on experimental conditions such as cell line, receptor expression level, and assay buffer composition (especially albumin concentration).
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Plating: Seed HEK-293 cells stably expressing FFA1 into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS) containing 0.05% fatty acid-free BSA. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Agonist Preparation: Prepare a 2X concentration series of the FFA1 agonist in the assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence for 10-20 seconds, then automatically inject the 2X agonist solution. Continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the log of the agonist concentration to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
-
Cell Plating: Seed MIN6 cells in a 24-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation (Starvation): Wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Then, pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.5 mM) for 2 hours at 37°C to bring insulin secretion to a basal level.
-
Stimulation: After pre-incubation, aspirate the buffer and add fresh KRBH buffer containing:
-
Low glucose (2.5 mM) as a negative control.
-
High glucose (e.g., 16.7 mM or 25 mM) as a positive control.
-
High glucose plus a concentration series of the FFA1 agonist.
-
Low glucose plus the highest concentration of the FFA1 agonist to confirm glucose dependency.
-
Note: The KRBH buffer should contain 0.05-0.1% fatty acid-free BSA.
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well. This contains the secreted insulin.
-
Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well to measure the total protein or DNA content. Normalize the secreted insulin values to the total protein/DNA content to account for variations in cell number.
Visualizations
References
- 1. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This guide provides troubleshooting advice and frequently asked questions for researchers performing glucose-stimulated insulin secretion (GSIS) assays. The information is tailored for scientists in academic research and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during GSIS experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the basal insulin secretion in my low glucose condition unexpectedly high?
High basal insulin secretion can mask the stimulatory effect of high glucose, leading to a low stimulation index.
| Potential Cause | Troubleshooting Steps |
| Cell/Islet Health: | - Check Viability: Assess cell or islet viability using methods like Trypan Blue exclusion or a live/dead cell staining kit. A healthy population should have high viability (>90%).[1] |
| - Recovery Time: Ensure islets have adequate recovery time (e.g., overnight) after isolation before performing the assay.[2][3] | |
| - Culture Conditions: Maintain optimal culture conditions (37°C, 5% CO2) and use appropriate culture media.[2][3] | |
| Pre-incubation Step: | - Inadequate Pre-incubation: The pre-incubation step in low glucose buffer is crucial to wash away excess insulin and stabilize the cells. Ensure this step is performed for the recommended duration (e.g., 1-2 hours). |
| Reagent Issues: | - Buffer Composition: Verify the composition and pH of your Krebs-Ringer Bicarbonate (KRB) buffer. Small variations can affect insulin secretion. |
| - Contamination: Ensure all solutions are sterile and free of contaminants that could stress the cells. | |
| Mechanical Stress: | - Handling: Handle cells or islets gently during pipetting and washing steps to avoid mechanical damage and lysis, which can release insulin. |
Q2: My cells/islets show a poor or no insulin secretion response to high glucose. What could be the reason?
A blunted response to high glucose stimulation is a common issue that can invalidate experimental results.
| Potential Cause | Troubleshooting Steps |
| Cell/Islet Functionality: | - Passage Number: For cell lines like INS-1 or MIN6, use cells at a low passage number as they can lose their glucose responsiveness over time. |
| - Islet Quality: The quality of isolated islets can vary between preparations. Assess islet morphology and purity. | |
| Experimental Protocol: | - Glucose Concentrations: Double-check the concentrations of your low and high glucose solutions. |
| - Incubation Times: Ensure the incubation times for both low and high glucose conditions are optimal and consistent. Shorter incubation times may not be sufficient to elicit a full response. | |
| - Reagent Temperature: Warm all buffers and solutions to 37°C before adding them to the cells/islets. | |
| Cell Density/Islet Number: | - Insufficient Cells/Islets: Ensure you are using an adequate number of cells or islets per well to generate a detectable insulin signal. |
| Data Normalization: | - Normalization Method: Consider normalizing insulin secretion to total protein content, DNA content, or insulin content to account for variability in cell/islet number between wells. However, be aware that some studies suggest normalization may increase variability. |
Q3: I am observing high variability between my replicate wells. How can I improve consistency?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell/Islet Plating: | - Homogenize Suspension: Ensure a single-cell suspension (for cell lines) or a well-mixed islet suspension before plating to get a consistent number in each well. |
| - Islet Size: If using islets, try to hand-pick islets of a similar size for each replicate to reduce variability. | |
| Pipetting and Washing Technique: | - Consistent Technique: Use consistent and gentle pipetting techniques to avoid stressing the cells differently between wells. Be thorough but gentle during washing steps. |
| Edge Effects: | - Avoid Outer Wells: Avoid using the outer wells of a multi-well plate for experimental samples as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile water or PBS. |
| Assay Timing: | - Stagger Reagent Addition: For time-sensitive steps, stagger the addition of reagents to ensure that each well has the same incubation time. |
| Data Analysis: | - Outlier Analysis: Use appropriate statistical methods to identify and handle outliers in your data. |
Experimental Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol provides a detailed methodology for a standard static GSIS assay using pancreatic islets.
Materials and Reagents:
-
Pancreatic Islets
-
Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Krebs-Ringer Bicarbonate (KRB) Buffer supplemented with 0.1% BSA and 10 mM HEPES.
-
Low Glucose KRB Buffer (e.g., 2.8 mM D-glucose)
-
High Glucose KRB Buffer (e.g., 16.7 mM D-glucose)
-
Cell Lysis Buffer (e.g., Acid-Ethanol)
-
Insulin ELISA Kit
-
Sterile multi-well plates (e.g., 24-well plate)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Islet Preparation:
-
Following isolation, culture islets overnight in a petri dish with culture medium to allow for recovery.
-
On the day of the assay, hand-pick islets of similar size and transfer a consistent number (e.g., 10-15 islets) into each well of a multi-well plate.
-
-
Pre-incubation (Basal Stabilization):
-
Carefully remove the culture medium from the wells.
-
Wash the islets twice with 1 mL of KRB buffer (without glucose).
-
Add 1 mL of Low Glucose KRB Buffer to each well.
-
Incubate for 1-2 hours at 37°C, 5% CO2. This step allows the islets to stabilize at a basal insulin secretion rate.
-
-
Low Glucose Incubation (Basal Secretion):
-
Carefully collect the supernatant from each well and store it at -20°C or -80°C for later analysis. This sample represents the basal insulin secretion.
-
Add 1 mL of fresh Low Glucose KRB Buffer to each well.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
At the end of the incubation, collect the supernatant and store it at -20°C or -80°C.
-
-
High Glucose Incubation (Stimulated Secretion):
-
Add 1 mL of High Glucose KRB Buffer to each well.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Collect the supernatant and store it at -20°C or -80°C. This sample represents the glucose-stimulated insulin secretion.
-
-
Insulin Content (Optional but Recommended):
-
To normalize secretion to total insulin content, lyse the islets in each well using a lysis buffer (e.g., acid-ethanol).
-
Collect the lysate and store it at -20°C for subsequent insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants and lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) by dividing the insulin concentration from the high glucose condition by the insulin concentration from the low glucose condition.
-
Alternatively, calculate the Delta (Δ) value by subtracting the low glucose insulin value from the high glucose insulin value.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in a static GSIS assay.
| Parameter | Typical Value/Range | Notes |
| Islets per replicate | 10 - 20 | Hand-pick islets of similar size for consistency. |
| Low Glucose Concentration | 1 - 3.3 mM | Represents a basal glucose level. |
| High Glucose Concentration | 11 - 28 mM | Represents a stimulatory glucose level. |
| Pre-incubation Time | 60 - 120 minutes | Crucial for stabilizing basal secretion. |
| Incubation Time (Low & High Glucose) | 60 minutes | Can be adjusted, but should be consistent. |
| Sample Storage Temperature | -20°C to -80°C | For short-term and long-term storage, respectively. |
Visualizations
Glucose-Stimulated Insulin Secretion Signaling Pathway
Caption: The signaling cascade of glucose-stimulated insulin secretion in a pancreatic beta-cell.
Experimental Workflow for a Static GSIS Assay
Caption: A step-by-step workflow for performing a static GSIS assay on pancreatic islets.
Troubleshooting Logic for Poor Insulin Secretion
Caption: A troubleshooting decision tree for addressing poor insulin secretion in GSIS assays.
References
Technical Support Center: Optimizing FFA1 Agonist-1 Dosage for In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with FFA1 agonist-1. The information is designed to address specific issues that may be encountered during the optimization of agonist dosage for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FFA1 agonists in regulating glucose homeostasis?
A1: Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor (GPCR) primarily expressed in pancreatic β-cells and enteroendocrine L-cells.[1] Upon activation by long-chain free fatty acids or synthetic agonists, FFA1 initiates a signaling cascade that enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][3] Some FFA1 agonists, particularly full agonists, can also stimulate the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, contributing to a dual mechanism for improving glucose control.[1][4]
Q2: What is the difference between a partial and a full FFA1 agonist, and how does this impact in vivo studies?
A2: The distinction between partial and full FFA1 agonists is critical for interpreting in vivo efficacy.
-
Partial agonists , such as fasiglifam (TAK-875) and AMG-837, bind to the receptor but produce a submaximal response compared to endogenous ligands. In many cases, their primary effect is the potentiation of GSIS.
-
Full agonists , like AM-1638, are capable of eliciting a maximal receptor response. This can lead to a more robust glucose-lowering effect and may also involve the stimulation of GLP-1 secretion, an effect not typically seen with partial agonists.
When designing in vivo studies, the choice between a partial and a full agonist will influence the expected outcomes and the dosing strategy. Full agonists may offer greater efficacy but require careful dose selection to avoid potential off-target effects or hypoglycemia, although the risk of hypoglycemia with FFA1 agonists is generally considered low because their action is glucose-dependent.
Q3: What are common starting doses for FFA1 agonists in rodent models?
A3: Starting doses for in vivo studies in rodent models can vary significantly depending on the specific compound's potency, pharmacokinetic properties, and whether it is a partial or full agonist. Based on published studies, a range of doses has been shown to be effective. For example, in oral glucose tolerance tests (OGTTs) in mice, effective doses for various compounds have been reported from as low as 0.1 mg/kg to as high as 60 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for a new compound.
Troubleshooting Guide
Problem 1: Lack of Efficacy (No significant glucose lowering observed)
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The administered dose may be too low to achieve a therapeutic concentration at the target tissue. |
| Solution: Conduct a dose-escalation study. Start with a low dose and incrementally increase it in subsequent cohorts to identify a dose that elicits a significant response. | |
| Poor Pharmacokinetics (PK) | The compound may have low oral bioavailability, rapid metabolism, or a short half-life, preventing it from reaching and sustaining effective concentrations. |
| Solution: Perform a pharmacokinetic study to determine the compound's Cmax, Tmax, half-life, and overall exposure (AUC). Consider reformulating the compound or using a different administration route if PK is suboptimal. | |
| Partial Agonist Activity | If the compound is a partial agonist, its maximal effect may be limited. |
| Solution: Characterize the agonist's activity in vitro to confirm if it is a partial or full agonist. If a greater therapeutic effect is required, consider synthesizing and testing more potent, full agonists. | |
| Animal Model Selection | The chosen diabetic animal model may not be responsive to FFA1 agonism. |
| Solution: Ensure the animal model has intact pancreatic β-cell function, as FFA1 agonists primarily enhance existing glucose-stimulated insulin secretion. Models with severe β-cell destruction may not be appropriate. |
Problem 2: High Variability in Animal Responses
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Inaccurate or inconsistent administration of the compound can lead to variable exposure. |
| Solution: Ensure precise dose calculations and consistent administration techniques (e.g., oral gavage volume and timing). | |
| Biological Variability | Individual differences in metabolism and disease progression within the animal cohort. |
| Solution: Increase the number of animals per group to improve statistical power. Ensure animals are age- and weight-matched and properly randomized. | |
| Food Intake | Since the effect of FFA1 agonists is glucose-dependent, variations in food intake before the experiment can affect baseline glucose levels and the response to the agonist. |
| Solution: Standardize the fasting period before dosing and glucose challenge to ensure consistent metabolic states across all animals. |
Problem 3: Signs of Toxicity (e.g., adverse clinical signs, liver enzyme elevation)
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be interacting with other receptors or cellular pathways at higher doses. |
| Solution: Conduct in vitro selectivity profiling against a panel of common off-targets. If off-target activity is identified, medicinal chemistry efforts may be needed to improve selectivity. | |
| Compound-Specific Toxicity | Some FFA1 agonists, like fasiglifam, have been discontinued due to liver toxicity. This can be a compound-specific issue rather than a class-wide effect. |
| Solution: Monitor liver enzymes (ALT, AST) and conduct histopathological analysis of the liver in longer-term studies. If toxicity is observed, consider structure-activity relationship (SAR) studies to identify and modify the toxicophore. | |
| High Lipophilicity | High lipophilicity in some FFA1 agonists has been associated with unsatisfactory physicochemical properties and potential for toxicity. |
| Solution: Optimize the compound's physicochemical properties to reduce lipophilicity while maintaining potency. |
Data Presentation
Table 1: Example In Vivo Efficacy of Various FFA1 Agonists in Rodent Models
| Compound | Animal Model | Dose (mg/kg, oral) | Key Finding | Reference |
| Compound 8 | High fat fed/STZ mice | 30 | Comparable glucose lowering to 60 mg/kg AM-1638 in an OGTT. | |
| Compound 20 | BDF-DIO mice | 3 | Significant glucose lowering in an OGTT. | |
| Compound 5 | nSTZ Wistar rats | 0.1 | 30% decrease in glucose levels during an OGTT. | |
| AM-5262 | HF/STZ mice | 30 | ~48% improvement in glucose AUC during an OGTT. | |
| AM-4668 | Human GPR40 knock-in mice | 10 | Significant reduction in blood glucose levels in an OGTT. |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) for Efficacy Assessment
-
Animal Model: Use a relevant model of type 2 diabetes, such as diet-induced obese (DIO) mice or streptozotocin (STZ)-induced diabetic rats.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.
-
Fasting: Fast animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Compound Administration: Administer the FFA1 agonist or vehicle orally via gavage. A typical time for administration is 60 minutes prior to the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure blood glucose levels at each time point. The primary endpoint is typically the area under the curve (AUC) for glucose, which is calculated to assess the overall glucose excursion. Plasma insulin levels can also be measured at key time points to confirm the mechanism of action.
Visualizations
Caption: FFA1 receptor signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for FFA1 agonist dose optimization.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening for FFA1 Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during high-throughput screening (HTS) for agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.
Frequently Asked Questions (FAQs)
1. What are the most common HTS assays for screening FFA1 agonists?
The most prevalent HTS assays for identifying FFA1 agonists are cell-based functional assays that measure downstream signaling events upon receptor activation. FFA1 primarily couples to the Gαq signaling pathway, leading to an increase in intracellular calcium.[1][2] Therefore, the most common assays include:
-
Calcium Mobilization Assays: These assays use fluorescent dyes to detect the transient increase in intracellular calcium ([Ca2+]i) that occurs upon Gαq activation.[3] They are a popular choice for primary screening due to their high signal-to-background ratio and rapid kinetics.[2]
-
Inositol Monophosphate (IP1) Accumulation Assays: As a downstream product of the Gαq pathway, IP1 is more stable than its precursor, IP3.[4] Assays like the HTRF IP-One assay measure the accumulation of IP1 and offer a more robust endpoint measurement compared to the transient signal of calcium mobilization, making them less susceptible to kinetic-related artifacts.
-
Label-Free Dynamic Mass Redistribution (DMR) Assays: This technology measures the integrated cellular response to receptor activation by detecting changes in local mass density near the cell surface. It provides a holistic view of cellular signaling and can capture signaling through multiple pathways if FFA1 engages them.
-
β-Arrestin Recruitment Assays: Although FFA1 is primarily Gαq-coupled, β-arrestin recruitment assays can also be used to identify agonists and are particularly useful for studying biased agonism.
2. Why do I see a high rate of false positives in my FFA1 agonist screen?
A high false-positive rate in FFA1 agonist screens can stem from several factors, many of which are related to the physicochemical properties of the compounds being screened:
-
Compound Lipophilicity: Endogenous FFA1 ligands are fatty acids, and many synthetic agonists mimic their lipophilic nature. Highly lipophilic compounds can cause non-specific effects such as membrane disruption, leading to calcium influx that is independent of FFA1 activation. They are also more prone to aggregation and off-target effects.
-
Assay Interference: Test compounds can directly interfere with the assay technology. For example, fluorescent compounds can be misidentified as hits in calcium mobilization assays.
-
Cytotoxicity: At high concentrations, some compounds can be cytotoxic, leading to membrane leakage and a subsequent increase in intracellular calcium, which mimics an agonist response.
-
Non-Specific Calcium Mobilization: Some compounds can mobilize intracellular calcium through mechanisms unrelated to FFA1, such as interacting with other GPCRs or ion channels expressed by the host cells.
To mitigate this, it is crucial to perform counter-screens using the parental cell line (lacking the FFA1 receptor) to identify and eliminate compounds that cause non-specific effects.
3. What is the role of serum albumin in FFA1 screening assays?
Fatty acids and other lipophilic molecules bind to albumin in plasma. In HTS assays, the presence of bovine serum albumin (BSA) can significantly impact the apparent potency of FFA1 agonists. Highly lipophilic compounds may preferentially bind to BSA, reducing their free concentration available to interact with the receptor. This can lead to a rightward shift in the dose-response curve (i.e., a higher EC50 value). It is important to be consistent with the concentration of BSA used in the assay buffer to ensure data reproducibility. Some protocols recommend the inclusion of 0.1% BSA to mimic a more physiological environment and to reduce non-specific binding of lipophilic compounds to plasticware.
4. What is a good Z'-factor for an FFA1 HTS assay?
The Z'-factor is a statistical measure of the quality of an HTS assay. It reflects the separation between the positive and negative control signals relative to the signal variability.
-
A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS.
-
A Z'-factor between 0 and 0.5 suggests the assay is marginal and may require optimization.
-
A Z'-factor below 0 indicates the assay is not suitable for screening.
For FFA1 assays, achieving a Z'-factor greater than 0.5 is a common goal during assay development.
Troubleshooting Guides
Problem 1: High Variability and Low Z'-factor
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before plating. Use automated cell dispensers for better consistency. Validate cell passage number range, as responses can drift with excessive passaging. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for compounds and controls, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile buffer or media. |
| Reagent Instability | Prepare fresh reagents daily. If using cryopreserved cells, ensure a consistent thawing and washing procedure. Check the stability of critical reagents (e.g., fluorescent dyes, antibodies) under your specific assay conditions. |
| Compound Precipitation | Visually inspect assay plates for compound precipitation. Reduce the final DMSO concentration if possible. Test compound solubility in the assay buffer. |
| Inconsistent Liquid Handling | Regularly calibrate and maintain automated liquid handlers. Ensure proper mixing after reagent addition, especially in 384- or 1536-well formats. |
Problem 2: No Response or Weak Signal from Positive Control
| Potential Cause | Troubleshooting Steps |
| Low FFA1 Receptor Expression | Verify receptor expression in the stable cell line using methods like qPCR or western blotting. If using transient transfection, optimize the transfection efficiency. |
| Incorrect Positive Control Concentration | Confirm the potency of your positive control agonist (e.g., linoleic acid, TAK-875) by running a full dose-response curve. Ensure the concentration used is at or near the EC80-EC100 for a maximal response. |
| Cell Health Issues | Monitor cell viability and morphology. Ensure cells are not over-confluent when plated. Check for mycoplasma contamination. |
| Incompatible Assay Buffer | Ensure the assay buffer composition (e.g., pH, salt concentration) is optimal for both the cells and the receptor function. |
| Inappropriate Assay Incubation Times | Optimize the incubation time for compound stimulation. For calcium assays, the signal is transient and may be missed with delayed reading. For IP-One assays, ensure sufficient incubation time for IP1 to accumulate. |
Problem 3: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to constitutive (agonist-independent) activity. This can be assessed by testing inverse agonists. |
| Autofluorescence of Cells or Media | Measure the background fluorescence of the cell plate and media without the fluorescent dye to identify sources of autofluorescence. |
| Leaky Calcium Dye | Some calcium-sensitive dyes can leak from the cells, leading to high extracellular fluorescence. Use a dye with better cellular retention or a no-wash formulation that includes an extracellular quencher. |
| Cell Stress or Damage | Harsh cell handling during plating or washing steps can damage cell membranes, leading to increased background signal. |
Quantitative Data Summary
The potency of FFA1 agonists can vary depending on the assay platform used. Below is a summary of reported EC50 values for common FFA1 agonists across different assay types.
| Compound | Assay Type | Cell Line | EC50 Value (nM) | Reference |
| TAK-875 | Calcium Mobilization (FLIPR) | CHO | 16 - 72 | |
| IP-One | CHO | 72 | ||
| DMR | CHO | ~10 | ||
| GW9508 | Calcium Mobilization (FLIPR) | HEK293 | 50 - 224 | |
| DMR | 1321N1 | 87 | ||
| AMG 837 | Calcium Mobilization (Aequorin) | CHO | ~100 | |
| IP-One | A9 | ~10-40 times more potent than in aequorin assay |
Note: EC50 values are highly dependent on specific experimental conditions, including cell line, receptor expression level, and assay buffer composition (e.g., BSA concentration). This table is for comparative purposes only.
Signaling Pathways and Experimental Workflows
FFA1 Signaling Pathway
The primary signaling pathway for FFA1 involves coupling to Gαq proteins.
HTS Workflow for FFA1 Agonists
A typical HTS workflow involves a primary screen followed by a series of confirmation and counter-screens to identify true hits.
Troubleshooting Logic for False Positives
This diagram outlines a decision-making process for triaging hits from a primary screen.
Detailed Experimental Protocols
Calcium Mobilization Assay (384-Well Format)
This protocol is adapted for a no-wash, fluorescence-based calcium flux assay.
-
Cell Plating:
-
Culture CHO or HEK293 cells stably expressing human FFA1 to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES, 2.5 mM probenecid, and 0.1% BSA) to a density of 200,000 - 400,000 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 - 10,000 cells/well) into a 384-well, black-walled, clear-bottom plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions (e.g., Fluo-4 AM or equivalent no-wash kit).
-
Add 25 µL of the dye working solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Reading:
-
Prepare compound plates with test compounds and controls (e.g., TAK-875 as a positive control, DMSO as a negative control) serially diluted in assay buffer.
-
Place the assay plate into a kinetic plate reader (e.g., FLIPR, FDSS).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of compound solution to the wells.
-
Immediately begin reading the fluorescence signal every 1-2 seconds for 90-180 seconds to capture the peak calcium response.
-
IP-One HTRF Assay (384-Well Format)
This protocol is based on the principles of the Cisbio IP-One HTRF assay.
-
Cell Plating (Adherent Cells):
-
Plate FFA1-expressing cells (10,000 - 20,000 cells/well in 20 µL) in a 384-well low-volume white plate and incubate overnight.
-
-
Cell Stimulation (Suspension Cells):
-
Alternatively, use cryopreserved cells thawed and resuspended in stimulation buffer (containing LiCl) at a density of ~0.5-1.0 million cells/mL.
-
Dispense 10 µL of cell suspension per well.
-
-
Compound Addition:
-
Add 5 µL of test compound or control diluted in stimulation buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add 2.5 µL of IP1-d2 conjugate to each well.
-
Add 2.5 µL of anti-IP1 Cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and determine IP1 concentrations based on a standard curve. The signal is inversely proportional to the amount of IP1 produced.
-
Label-Free Dynamic Mass Redistribution (DMR) Assay (384-Well Format)
This protocol is a general guide for using an optical biosensor system.
-
Cell Plating:
-
Seed FFA1-expressing cells into a 384-well fibronectin-coated biosensor plate at a density of 15,000-20,000 cells/well.
-
Incubate overnight to allow cells to form a confluent monolayer.
-
-
Assay Preparation:
-
Wash the cells gently with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Allow the plate to equilibrate in the DMR instrument for at least 60 minutes to establish a stable baseline.
-
-
Compound Addition and Signal Reading:
-
Record the baseline optical signal for 5-10 minutes.
-
Add test compounds or controls to the wells.
-
Immediately begin recording the DMR signal (in picometers, pm) in real-time for 1-2 hours. The response reflects the integrated cellular changes upon receptor activation.
-
-
Data Analysis:
-
Analyze the kinetic DMR traces. Different signaling pathways (e.g., Gq vs. Gs) can produce distinct DMR signatures. Deconvolution of the signal may be necessary if the receptor exhibits signaling promiscuity.
-
References
- 1. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deconvolution of complex G protein-coupled receptor signaling in live cells using dynamic mass redistribution measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 4. resources.revvity.com [resources.revvity.com]
Addressing species differences in FFA1 receptor pharmacology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of species differences in Free Fatty Acid Receptor 1 (FFA1) pharmacology.
Frequently Asked Questions (FAQs)
FAQ 1: Why do my FFA1 receptor agonists show different potencies between human, rat, and mouse orthologs?
Answer:
It is a well-documented phenomenon that FFA1 receptor agonists exhibit significant species-dependent differences in potency and efficacy. This variability is a critical factor to consider in drug development, as promising results in rodent models may not translate to human clinical trials.[1][2] The primary reasons for these discrepancies are variations in the amino acid sequence of the receptor across species, which can alter ligand binding pockets and allosteric sites.
For instance, a compound might act as a full agonist at the human FFA1 receptor but as a partial agonist or even an antagonist at the rodent ortholog.[1] This highlights the importance of characterizing lead compounds on orthologs from all relevant species early in the drug discovery process.
Data Presentation: Potency of FFA1 Agonists Across Species
The following table summarizes the half-maximal effective concentration (EC50) values for common FFA1 agonists across human, mouse, and rat receptors, as determined by calcium mobilization assays.
| Agonist | Human FFA1 EC50 (nM) | Mouse FFA1 EC50 (nM) | Rat FFA1 EC50 (nM) |
| TAK-875 (Fasiglifam) | 16 | 25 | 39 |
| AMG-837 | 8.9 | 120 | 150 |
| GW9508 | 30 | 40 | 50 |
| Linoleic Acid (endogenous) | 5,000 | 7,500 | 6,000 |
Note: These values are approximate and can vary depending on the specific assay conditions and cell line used.
Troubleshooting Guide:
-
Problem: An agonist shows high potency in a human FFA1 assay but low potency in a mouse in vivo model.
-
Possible Cause: The agonist may have significantly lower affinity or efficacy for the mouse FFA1 receptor compared to the human receptor.
-
Solution:
-
Perform in vitro functional assays (e.g., calcium mobilization, IP-One, or cAMP assays) using cell lines expressing the mouse FFA1 receptor to determine the compound's potency and efficacy on the specific ortholog.[1]
-
If a significant potency difference is confirmed, consider using a humanized mouse model expressing the human FFA1 receptor for in vivo studies.
-
Alternatively, select a different lead compound that exhibits more consistent pharmacology across species.
-
FAQ 2: Are there differences in the signaling pathways activated by the FFA1 receptor in different species?
Answer:
Yes, there can be subtle but important differences in the signaling pathways activated by the FFA1 receptor across species. The FFA1 receptor is known to couple to multiple G protein families, including Gq/11, Gi/o, and Gs, leading to the activation of various downstream signaling cascades.[2] While the primary signaling pathway through Gq/11, leading to phospholipase C (PLC) activation and subsequent calcium mobilization, is generally conserved, the extent of coupling to other G proteins can vary.
Some studies suggest that certain agonists can exhibit "biased agonism," preferentially activating one signaling pathway over another, and this bias may differ between species orthologs. For example, a "second-generation" synthetic agonist might stimulate both Gq-mediated calcium release and Gs-mediated cAMP production in human cells, but predominantly activate the Gq pathway in rodent cells.
Visualization: Generalized FFA1 Signaling Pathways
Troubleshooting Guide:
-
Problem: An agonist potentiates insulin secretion in human islets but has a weaker effect in mouse islets, despite similar potencies in calcium assays.
-
Possible Cause: The agonist may be a biased agonist that activates a secondary signaling pathway (e.g., cAMP production via Gs) in human cells that is crucial for its full insulinotropic effect, but this pathway is not as efficiently activated in mouse cells.
-
Solution:
-
Perform a cAMP assay in cells expressing the human and mouse FFA1 receptors to determine if there is a species-dependent difference in Gs coupling.
-
Use pharmacological inhibitors of downstream effectors (e.g., PKA inhibitors) to dissect the relative contributions of the different signaling pathways to insulin secretion in both human and mouse islets.
-
FAQ 3: What is the best experimental approach to confirm the molecular basis for observed species differences in FFA1 pharmacology?
Answer:
A combination of sequence analysis and site-directed mutagenesis is the most effective approach to pinpoint the specific amino acid residues responsible for species-specific pharmacological profiles.
Experimental Workflow: Investigating Molecular Basis of Species Differences
Experimental Protocols:
1. Multiple Sequence Alignment:
-
Objective: To identify amino acid differences between FFA1 orthologs.
-
Method:
-
Obtain the amino acid sequences for human, mouse, and rat FFA1 from a protein database (e.g., UniProt, NCBI).
-
Use a multiple sequence alignment tool (e.g., Clustal Omega, T-Coffee) to align the sequences.
-
Analyze the alignment to identify non-conserved residues, particularly within the transmembrane domains and extracellular loops, which are likely to be involved in ligand binding.
-
2. Site-Directed Mutagenesis:
-
Objective: To create mutant receptors to test the functional role of specific amino acid residues.
-
Method:
-
Clone the cDNA for the human and rodent FFA1 receptors into a suitable expression vector.
-
Use a commercially available site-directed mutagenesis kit to introduce point mutations at the identified non-conserved residues. For example, if a residue is an Alanine in the human receptor and a Valine in the dog receptor, you can create a human A102V mutant and a dog V102A mutant.
-
Verify the mutations by DNA sequencing.
-
3. Functional Assays:
-
Objective: To characterize the pharmacology of the wild-type and mutant receptors.
-
Method:
-
Transfect a suitable cell line (e.g., HEK293, CHO) with the expression vectors for the wild-type and mutant receptors.
-
Perform concentration-response curves for your agonist(s) of interest using a functional assay such as a calcium mobilization assay.
-
Compare the potency (EC50) and efficacy (Emax) of the agonist on the wild-type and mutant receptors. If mutating a single residue in the human receptor to its rodent counterpart results in a "rodent-like" pharmacological profile, you have likely identified a key determinant of the species difference.
-
Troubleshooting Guides
Guide 1: Calcium Mobilization Assay Troubleshooting
-
Issue: No response or a very weak signal is observed in cells transfected with a rodent FFA1 ortholog, while the human receptor gives a robust signal.
-
Possible Cause 1: The agonist has very low potency/efficacy at the rodent receptor.
-
Solution: Increase the concentration range of the agonist. Test a different agonist known to be potent at the rodent receptor as a positive control.
-
-
Possible Cause 2: Low expression of the rodent receptor on the cell surface.
-
Solution: Verify receptor expression using a tagged receptor (e.g., FLAG, HA) and flow cytometry or western blotting. Optimize transfection conditions.
-
-
Possible Cause 3: The rodent receptor does not couple efficiently to the Gq pathway in the chosen cell line.
-
Solution: Co-transfect with a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gαqi5 to force coupling to the calcium signaling pathway.
-
-
Detailed Protocol: Calcium Mobilization Assay
-
Cell Culture and Transfection:
-
Seed HEK293 or CHO cells in 96-well black-walled, clear-bottom plates.
-
Transfect cells with the desired FFA1 receptor construct (human, mouse, rat, or mutant).
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay:
-
Prepare a plate with serial dilutions of your test compounds.
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically add the compounds to the cells.
-
Measure the change in fluorescence intensity over time (typically 60-120 seconds).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Normalize the data to the maximum response and plot a concentration-response curve.
-
Fit the curve using a non-linear regression model to determine the EC50 and Emax values.
-
Guide 2: cAMP Assay Troubleshooting
-
Issue: No change in cAMP levels is detected upon stimulation with an FFA1 agonist.
-
Possible Cause 1: The specific FFA1 ortholog and agonist combination does not couple to the Gs pathway.
-
Solution: This may be a true negative result. The primary FFA1 signaling pathway is via Gq. Not all agonists induce Gs signaling.
-
-
Possible Cause 2: The assay is not sensitive enough to detect small changes in cAMP.
-
Solution: Use a more sensitive cAMP detection kit (e.g., HTRF, AlphaScreen). Stimulate the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.
-
-
Possible Cause 3: The cells have high basal adenylyl cyclase activity, masking any Gs-mediated stimulation.
-
Solution: If you are looking for Gi coupling (inhibition of adenylyl cyclase), first stimulate the cells with forskolin to increase basal cAMP levels, and then add your agonist to see if it can inhibit this forskolin-stimulated response.
-
-
Detailed Protocol: AlphaScreen cAMP Assay
-
Cell Stimulation:
-
Harvest transfected cells and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add cells to a 384-well white opaque plate.
-
Add serial dilutions of your test compounds and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add a lysis buffer containing acceptor beads conjugated to an anti-cAMP antibody.
-
Incubate for 30 minutes in the dark.
-
Add a detection mix containing biotinylated cAMP and streptavidin-coated donor beads.
-
Incubate for 60-120 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in your samples from the standard curve.
-
Plot a concentration-response curve and determine the EC50 value.
-
References
Validation & Comparative
Validating the In Vivo Efficacy of FFA1 Agonist-1 in Diabetic Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical FFA1 Agonist-1 with other known free fatty acid receptor 1 (FFA1/GPR40) agonists, supported by experimental data from preclinical studies in diabetic mouse models. The data is presented to facilitate an objective evaluation of the therapeutic potential of FFA1 agonists in the context of type 2 diabetes.
Comparative Efficacy of FFA1 Agonists in Diabetic Mouse Models
The following tables summarize the in vivo efficacy of various FFA1 agonists in preclinical diabetic mouse models. These agonists represent a range of chemical scaffolds and have been evaluated in different models of type 2 diabetes, including genetic models of obesity and insulin resistance (e.g., ob/ob and db/db mice), diet-induced obesity models, and chemically-induced diabetes models (e.g., streptozotocin-induced).
Table 1: Effects of FFA1 Agonists on Glucose Homeostasis in Diabetic Mice
| Agonist | Mouse Model | Dose | Route | Key Findings on Glucose Metabolism | Reference |
| This compound | db/db | 10 mg/kg | Oral | Significant reduction in fasting blood glucose by 35% after 4 weeks of daily treatment. Improved glucose tolerance with a 40% reduction in AUC during an OGTT. | (Hypothetical Data) |
| Fasiglifam (TAK-875) | Diet-Induced Obese | 3 mg/kg | Oral | Improved glucose tolerance in diabetic rats.[1] | [1] |
| AMG-837 | Zucker Fatty Rats | 0.3 mg/kg | Oral | Lowered glucose excursions during an intraperitoneal glucose tolerance test (IPGTT).[2][3] | [2] |
| LY2922470 | Not Specified | Not Specified | Oral | Demonstrated dose-dependent reductions in glucose levels in preclinical testing. | |
| CNX-011-67 | n-STZ Rats | 15 mg/kg | Oral | Enhanced insulin secretion in response to an oral glucose load. | |
| TUG-770 | Diet-Induced Obese | Not Specified | Oral | Efficiently normalized glucose tolerance. | |
| CPL207280 | C57BL/6 Mice | 10 mg/kg | Oral | Improved glucose tolerance in glucose-challenged mice. | |
| DS-1558 | Zucker Diabetic Fatty Rats | 0.1 mg/kg | Oral | Markedly reduced glucose excursion during an OGTT, similar to sitagliptin at 10 mg/kg. | |
| CPU025 | ob/ob | Not Specified | Oral | Exerted better glycemic control compared to TAK-875 with long-term treatment. |
Table 2: Effects of FFA1 Agonists on Insulin Secretion and Other Metabolic Parameters
| Agonist | Mouse Model | Dose | Route | Key Findings on Insulin Secretion and Other Parameters | Reference |
| This compound | db/db | 10 mg/kg | Oral | 2.5-fold increase in glucose-stimulated insulin secretion (GSIS). Reduced plasma triglycerides by 25%. | (Hypothetical Data) |
| Fasiglifam (TAK-875) | Not Specified | Not Specified | Oral | Potentiates glucose-dependent insulin secretion. | |
| AMG-837 | Zucker Fatty Rats | 0.3 mg/kg | Oral | Increased glucose-stimulated insulin secretion. | |
| LY2922470 | Not Specified | Not Specified | Oral | Significant increases in insulin and GLP-1 secretion. | |
| CNX-011-67 | ZDF Rats | Not Specified | Oral | Significantly enhanced insulin secretion in response to an oral glucose load. | |
| CPL207280 | Wistar Han Rats | 10 mg/kg | Oral | Stimulated 2.5 times greater insulin secretion compared to fasiglifam. | |
| BMS-986118 | ZDF Rats | 1-15 mg/kg | Oral | Potent 2.5% decrease in hemoglobin A1c levels with preserved beta-cell insulin responses. | |
| CPU025 | ob/ob | Not Specified | Oral | Improved β-cell function and alleviated fatty liver. | |
| P11187 | Rodent Models | Not Specified | Oral | Potentiates glucose-stimulated insulin secretion. |
Experimental Protocols
In Vivo Efficacy Study in a Diabetic Mouse Model (e.g., db/db mice)
1. Animal Model:
-
Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), a model of genetic type 2 diabetes, aged 8-10 weeks.
-
Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
2. Drug Administration:
-
This compound and comparator compounds are formulated in a vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Compounds are administered orally via gavage once daily for a period of 4 weeks at a specified dose (e.g., 10 mg/kg body weight).
-
A vehicle control group receives the formulation vehicle only.
3. Oral Glucose Tolerance Test (OGTT):
-
Performed at the end of the treatment period.
-
Mice are fasted for 6 hours prior to the test.
-
A baseline blood sample is collected from the tail vein (t=0).
-
Mice are then administered an oral glucose bolus (2 g/kg body weight).
-
Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood glucose levels are measured immediately using a glucometer.
-
The Area Under the Curve (AUC) for glucose is calculated to assess glucose tolerance.
4. Measurement of Plasma Insulin:
-
Blood samples collected during the OGTT are centrifuged to separate plasma.
-
Plasma insulin concentrations are determined using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.
5. Measurement of Hemoglobin A1c (HbA1c):
-
At the end of the study, whole blood is collected.
-
HbA1c levels are measured using an automated immunoassay analyzer to assess long-term glycemic control.
6. Measurement of Plasma Lipids:
-
Fasting blood samples are collected at the end of the study.
-
Plasma triglycerides and total cholesterol are measured using commercially available enzymatic assay kits.
Signaling Pathways and Experimental Workflows
FFA1 Signaling Pathway in Pancreatic β-Cells
Caption: FFA1 activation by an agonist leads to insulin secretion.
Experimental Workflow for In Vivo Efficacy Validation
Caption: Workflow for evaluating FFA1 agonist efficacy in diabetic mice.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TAK-875 and Other FFA1 Agonists: A Guide for Researchers
A detailed examination of the clinical efficacy, safety profiles, and mechanistic actions of Free Fatty Acid Receptor 1 (FFA1) agonists, with a focus on fasiglifam (TAK-875).
Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has been a promising therapeutic target for type 2 diabetes mellitus (T2DM). Agonists of this receptor enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Among these, fasiglifam (TAK-875) reached late-stage clinical trials, demonstrating significant glycemic control. However, its development was halted due to concerns about liver toxicity.[1][2] This guide provides a comparative analysis of TAK-875 and other FFA1 agonists, presenting clinical trial data, experimental methodologies, and an overview of the underlying signaling pathway.
Performance and Efficacy: A Tabular Comparison
The clinical development of several FFA1 agonists has provided valuable data on their efficacy in managing T2DM. TAK-875, in particular, showed promising results in reducing glycated hemoglobin (HbA1c) levels.[3][4]
| Compound | Development Phase | Key Efficacy Findings | Reference |
| Fasiglifam (TAK-875) | Terminated (Phase III) | In a 24-week Phase III trial, TAK-875 (25 mg and 50 mg) significantly reduced HbA1c from baseline by -0.57% and -0.83% respectively, compared to a 0.16% increase with placebo.[3] A 52-week study also showed sustained HbA1c reduction. | |
| AMG-837 | Terminated (Phase I) | Preclinical studies in rodents showed improved glucose tolerance through stimulation of insulin secretion. | |
| LY2881835 | Terminated (Phase I) | Preclinical data indicated increased GSIS and GLP-1 secretion in animal models. | |
| JTT-851 | Terminated (Phase II) | Underwent Phase II clinical trials, but development was discontinued. | |
| CPL207280 | Phase II | Showed improved glucose tolerance in patients in a Phase II clinical trial. |
Safety and Tolerability: Focus on Hepatotoxicity
A critical aspect of FFA1 agonist development has been managing safety, particularly the risk of drug-induced liver injury (DILI). The termination of TAK-875's development was a direct result of these concerns.
| Compound | Key Safety Findings | Reference |
| Fasiglifam (TAK-875) | A cardiovascular outcomes trial was terminated due to liver safety concerns. The incidence of elevated liver enzymes (ALT or AST ≥3 times the upper limit of normal) was significantly higher with fasiglifam (2.1%) compared to placebo (0.5%). Mechanistic studies suggest that the formation of a reactive acyl glucuronide metabolite, inhibition of hepatic transporters, and mitochondrial toxicity may contribute to DILI. | |
| AMG-837 | Development was discontinued in Phase I trials due to concerns over toxicity. | |
| LY2881835 | Removed from Phase I clinical trials due to toxicity concerns. | |
| CPL207280 | Preclinical comparative studies with TAK-875 suggest a better liver safety profile, with less inhibition of bile acid transport proteins and lower mitochondrial damage. |
Experimental Protocols
Understanding the methodologies used to evaluate these compounds is crucial for interpreting the data and designing future experiments.
In Vitro Efficacy Assessment: Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the activation of the FFA1 receptor, which signals through the Gq protein pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).
Objective: To measure the dose-dependent increase in [Ca²⁺]i in response to FFA1 agonists.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human FFA1 receptor (e.g., CHO or HEK293 cells).
-
Loading with Calcium-Sensitive Dye: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows for the detection of changes in intracellular calcium levels.
-
Agonist Stimulation: Add varying concentrations of the test compounds (e.g., TAK-875, other FFA1 agonists) to the cells.
-
Signal Detection: Measure the fluorescence intensity using a plate reader or a fluorescence microscope. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to determine the EC₅₀ (the concentration of an agonist that gives half-maximal response).
Ex Vivo Efficacy Assessment: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This assay assesses the primary therapeutic function of FFA1 agonists – their ability to potentiate insulin secretion in a glucose-dependent manner.
Objective: To measure the effect of FFA1 agonists on insulin secretion from pancreatic islets at different glucose concentrations.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., rats or mice) using collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Incubate the islets with varying concentrations of the test compound in the presence of low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Sample Collection: Collect the supernatant to measure the amount of secreted insulin.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Compare the amount of insulin secreted in the presence of the agonist at high and low glucose concentrations to determine the glucose-dependent insulinotropic effect.
In Vitro Safety Assessment: Hepatotoxicity Assays
Given the clinical concerns, assessing the potential for liver toxicity is paramount.
Objective: To evaluate the cytotoxic effects of FFA1 agonists on liver cells.
Methodology:
-
Cell Culture: Use human-derived liver cell lines (e.g., HepG2) or primary human hepatocytes.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Viability/Cytotoxicity Measurement: Assess cell viability using assays such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).
-
Mitochondrial Toxicity Assessment: Evaluate the effect on mitochondrial function by measuring parameters like oxygen consumption rate or mitochondrial membrane potential.
-
Transporter Inhibition Assays: Assess the inhibition of key hepatic transporters (e.g., BSEP, MRP2, MRP3) using specific substrates and inhibitors to understand the potential for cholestatic injury.
FFA1 Signaling Pathway
Activation of the FFA1 receptor by an agonist initiates a cascade of intracellular events that ultimately leads to the potentiation of insulin secretion. The primary signaling pathway involves the Gq alpha subunit of the G protein.
Caption: FFA1 receptor activation and downstream signaling cascade.
Conclusion
The journey of TAK-875 highlights both the therapeutic potential of FFA1 agonism and the significant safety hurdles that must be overcome. While TAK-875 itself did not reach the market, the extensive research and clinical data generated have provided invaluable insights for the development of next-generation FFA1 agonists. A thorough understanding of the structure-activity relationships, metabolic pathways, and potential for off-target effects is critical for designing safer and more effective therapies for type 2 diabetes targeting the FFA1 receptor. The ongoing development of compounds like CPL207280 suggests that achieving a clinically viable FFA1 agonist with a favorable safety profile may yet be possible.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 3. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to FFA1 Agonists: In Vitro and In Vivo Data Cross-Validation
This guide provides a comprehensive comparison of preclinical data for prominent Free Fatty Acid Receptor 1 (FFA1) agonists, focusing on a representative compound designated "FFA1 Agonist-1" (a composite profile based on publicly available data for agonists like TAK-875) and its alternatives, AMG 837 and GW9508. This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of experimental data and methodologies to support further investigation in the field of metabolic disease therapeutics.
Introduction to FFA1 Agonists
Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), is a key regulator of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[1][2][3] Activation of FFA1 by free fatty acids or synthetic agonists enhances the release of insulin in the presence of elevated glucose levels, making it an attractive target for the treatment of type 2 diabetes.[1][4] FFA1 agonists offer the potential for glycemic control with a reduced risk of hypoglycemia. This guide cross-validates the in vitro and in vivo performance of several key FFA1 agonists.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data for this compound (based on TAK-875), AMG 837, and GW9508, providing a direct comparison of their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency and Efficacy of FFA1 Agonists
| Parameter | This compound (TAK-875) | AMG 837 | GW9508 |
| Mechanism of Action | Selective FFA1 Agonist | Potent, partial FFA1 agonist | Dual FFA1/FFA4 agonist |
| EC50 (IP Production) | 72 nM | - | - |
| EC50 (Calcium Flux) | - | Potent partial agonist | - |
| EC50 (GTPγS Binding) | - | Partial agonist activity | - |
| Efficacy Profile | Partial Agonist | Partial Agonist | Full Agonist (in some systems) |
Table 2: In Vivo Pharmacodynamic Effects of FFA1 Agonists in Rodent Models
| Parameter | This compound (TAK-875) | AMG 837 | GW9508 |
| Animal Model | Type 2 diabetic rats (N-STZ-1.5, Zucker) | Sprague-Dawley and Zucker fatty rats | Mice with diet-induced metabolic syndrome |
| Effect on Glucose Tolerance | Improved glucose tolerance (1-10 mg/kg) | Improved glucose tolerance | Improved metabolic parameters |
| Effect on Insulin Secretion | Augmented insulin secretion | Stimulated insulin secretion | - |
| Effect on Fasting Hyperglycemia | Reduced fasting hyperglycemia (10 mg/kg) | - | Reduced fasting glucose |
| Hypoglycemia Risk | Low risk of hypoglycemia | Not reported to cause hypoglycemia | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Assays
1. Intracellular Inositol Monophosphate (IP) Accumulation Assay (for this compound / TAK-875):
-
Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).
-
Procedure: Cells are seeded in 96-well plates and cultured to confluency. On the day of the assay, the culture medium is replaced with a buffer containing a phosphodiesterase inhibitor. The cells are then stimulated with varying concentrations of the test compound (e.g., TAK-875, 0.01-10 µM) for a specified incubation period.
-
Detection: The reaction is stopped, and the cells are lysed. The concentration of accumulated inositol monophosphate is determined using a competitive binding assay, typically with a commercially available kit.
-
Data Analysis: The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value.
2. Calcium Flux Assay (for AMG 837):
-
Cell Line: CHO cells co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.
-
Procedure: Transfected cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are then exposed to the test compound (e.g., AMG 837) at various concentrations.
-
Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The peak fluorescence intensity is plotted against the compound concentration to generate a dose-response curve and calculate the EC50.
3. GTPγS Binding Assay (for AMG 837):
-
Preparation: Cell membranes are prepared from a cell line overexpressing the GPR40 receptor.
-
Procedure: The membranes are incubated with varying concentrations of the agonist (e.g., AMG 837) in the presence of GDP and [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand.
-
Data Analysis: The specific binding is plotted against the agonist concentration to determine the EC50 and Emax values, indicating the potency and efficacy of the agonist.
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT):
-
Animal Models: Typically, rodent models of type 2 diabetes such as Zucker diabetic fatty (ZDF) rats or streptozotocin-induced diabetic rats are used. Normal rats like Sprague-Dawley can be used as controls.
-
Procedure: Animals are fasted overnight. The test compound (e.g., TAK-875, AMG 837) or vehicle is administered orally. After a set period (e.g., 30 minutes), a glucose solution is administered orally or via intraperitoneal injection.
-
Measurements: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer. Plasma insulin levels can also be determined using an ELISA kit.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. Statistical analysis is performed to compare the treated groups with the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of FFA1 agonists.
Caption: FFA1 receptor signaling pathway leading to insulin secretion.
References
- 1. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FFA1 Agonists: Reproducibility and Validation of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various Free Fatty Acid Receptor 1 (FFA1) agonists, with a focus on the reproducibility and validation of published findings. The data presented here is collated from publicly available research and clinical trial information. A significant portion of the available data revolves around Fasiglifam (TAK-875) , a well-characterized FFA1 agonist that reached late-stage clinical trials, alongside other notable agonists, to offer a broad comparative landscape.
Executive Summary
FFA1, also known as G-protein-coupled receptor 40 (GPR40), is a promising therapeutic target for type 2 diabetes.[1][2] Its activation by agonists enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][3][4] Furthermore, some FFA1 agonists can stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which further contributes to glycemic control. Despite the strong therapeutic rationale, the development of FFA1 agonists has been challenging, primarily due to instances of liver toxicity observed in clinical trials, which led to the discontinuation of Fasiglifam. This guide aims to provide an objective comparison of key FFA1 agonists, their reported efficacy, and the experimental methodologies used to validate their function.
Comparative Data of FFA1 Agonists
The following table summarizes the in vitro potency of several well-documented FFA1 agonists. Potency is typically measured as the half-maximal effective concentration (EC50) in various functional assays.
| Compound | Assay Type | Cell Line | Reported EC50 (nM) | Agonist Type | Reference |
| Fasiglifam (TAK-875) | Insulin Secretion | RINm cells | 27,000 | Partial | |
| Compound 5 | Calcium Mobilization | - | 10.5 | - | |
| IP-One Assay | - | 11.6 | - | ||
| Insulin Secretion | RINm cells | 20,000 | - | ||
| AM-1638 | Aequorin Assay | CHO cells | - | Full | |
| AM-8182 | Aequorin Assay | CHO cells | - | Full | |
| AMG-837 | Aequorin Assay | CHO cells | - | Partial | |
| GW9508 | ERK Phosphorylation | Transfected cells | - | - | |
| Compound 3 | - | FFAR1-expressing cells | ~10,000 | Full | |
| Compound 4 | - | FFAR1-expressing cells | <10,000 | Full | |
| Compounds 5, 6, 7 | - | FFAR1-expressing cells | ~10,000 | Partial |
Note: Direct comparison of EC50 values should be done with caution due to variations in experimental conditions across different studies.
Key Experimental Protocols
Reproducibility of findings heavily relies on the standardization of experimental protocols. Below are detailed methodologies for key experiments cited in the study of FFA1 agonists.
Calcium Mobilization Assay
This assay is a primary method to determine the activation of FFA1, which is predominantly a Gq-coupled receptor, leading to an increase in intracellular calcium ([Ca2+]i).
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human FFA1 receptor.
-
Loading with Calcium Dye: Cells are seeded in 96- or 384-well black, clear-bottom plates. After reaching confluency, the growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: After incubation, the dye-containing solution is removed, and cells are washed with the buffer. The plate is then placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Test compounds (FFA1 agonists) at various concentrations are added to the wells.
-
Data Acquisition and Analysis: Fluorescence intensity is measured before and after the addition of the compound. The increase in fluorescence corresponds to the increase in intracellular calcium. Data is typically normalized to the maximum response induced by a reference agonist or ionomycin. The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Insulin Secretion Assay
This assay directly measures the primary therapeutic effect of FFA1 agonists on pancreatic β-cells.
-
Cell Line: Insulin-secreting cell lines such as MIN6 (mouse) or RIN-m5F (rat), or isolated primary pancreatic islets.
-
Cell Culture and Seeding: Cells are cultured under standard conditions and seeded into 24- or 48-well plates.
-
Pre-incubation (Starvation): Prior to the assay, cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer containing 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion level.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of the test FFA1 agonist. A low-glucose control group is also included.
-
Sample Collection and Analysis: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected. The concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Insulin secretion is often normalized to the total protein content or DNA content of the cells in each well.
Signaling Pathways and Experimental Workflow
FFA1 Signaling Pathway
The activation of FFA1 by an agonist initiates a cascade of intracellular events, primarily through the Gαq pathway, leading to insulin secretion. In some cellular contexts, coupling to Gαs has also been reported.
Caption: FFA1 agonist-induced signaling pathway leading to insulin secretion.
Experimental Workflow for FFA1 Agonist Validation
The following diagram illustrates a typical workflow for the preclinical validation of a novel FFA1 agonist.
Caption: A generalized workflow for the preclinical validation of FFA1 agonists.
Conclusion
The development of FFA1 agonists as a therapeutic strategy for type 2 diabetes has been met with both promise and significant hurdles. While the mechanism of enhancing glucose-stimulated insulin secretion is well-validated, the off-target effects, particularly hepatotoxicity, remain a major concern. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers in this field. Future efforts in developing FFA1 agonists will likely focus on designing compounds with improved safety profiles, potentially by modulating signaling pathways to avoid adverse effects or by developing partial or biased agonists. Careful validation using standardized and reproducible experimental methods will be critical for the success of these next-generation FFA1-targeted therapies.
References
- 1. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the Safety Profiles of Different FFA1 Agonist Chemotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of various Free Fatty Acid Receptor 1 (FFA1) agonist chemotypes, supported by experimental data. A key focus is the hepatotoxicity that has challenged the clinical development of this promising class of anti-diabetic agents.
Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes. However, the development of FFA1 agonists has been hampered by safety concerns, most notably liver toxicity, which led to the discontinuation of several clinical trials. This guide delves into the safety profiles of different FFA1 agonist chemotypes, presenting key data and experimental methodologies to inform future drug development efforts.
Key Safety Concerns Associated with FFA1 Agonists
The primary safety concern that has emerged from the clinical development of FFA1 agonists is drug-induced liver injury (DILI). This has been a class-wide issue, although the severity and underlying mechanisms appear to be compound-specific. Other potential safety considerations include cardiovascular effects and off-target activities.
Comparative Safety Data of FFA1 Agonist Chemotypes
The following tables summarize the available quantitative safety data for prominent FFA1 agonist chemotypes.
Table 1: In Vitro Hepatotoxicity Data
| Compound | Chemotype | Cell Type | Assay | Endpoint | TC50 / IC50 (µM) | Reference |
| Fasiglifam (TAK-875) | Phenylpropionic acid derivative | Primary Human Hepatocytes (2D) | Cytotoxicity | ATP level | 56 - 68 | [1] |
| Human Liver Microtissues (3D) | Cytotoxicity | ATP level | ~40 (after 14 days) | [1] | ||
| HepG2 | Viability | >100 | [2] | |||
| Primary Human Hepatocytes | Viability | >100 | [2] | |||
| CPL207280 | para-Alkoxyphenylpropionic acid derivative | HepG2 | Viability | >100 | [2] | |
| Primary Human Hepatocytes | Viability | ~80 | ||||
| AMG-837 | Phenylpropionic acid derivative | CHO cells | Ca2+ flux | EC50: 0.0135 (human) | ||
| LY2881835 | Spirocyclic derivative | Not Reported | Not Reported | Not Reported |
Table 2: Preclinical and Clinical Hepatotoxicity Data
| Compound | Species/Population | Study Type | Key Findings | Reference |
| Fasiglifam (TAK-875) | Rat | 14-day toxicology | Dose-dependent ↑ in ALT, total bile acids, and bilirubin. At 600 mg/kg: ↑ ALT, ↑ TBA, ↑ T-BIL. | |
| Dog | Repeat-dose toxicology | Granulomatous inflammation with crystal formation in the liver and/or bile ducts. | ||
| Human (T2DM patients) | Phase III Clinical Trials | Increased incidence of liver enzyme elevations. 2.8% of patients on 25-50 mg daily had ALT >3x ULN. 4.0% of patients on 200 mg daily had ALT >3x ULN. | ||
| CPL207280 | Rat and Monkey | Long-term toxicology | No deleterious hepatic effects observed. | |
| AMG-837 | Human | Phase I Clinical Trials | Discontinued due to toxicity concerns, specifics not publicly disclosed. | |
| LY2881835 | Human | Phase I Clinical Trials | Discontinued due to toxicity concerns, specifics not publicly disclosed. |
Table 3: Mechanistic Insights into Hepatotoxicity
| Compound | Proposed Mechanism of Hepatotoxicity | Reference |
| Fasiglifam (TAK-875) | Formation of a reactive acyl glucuronide metabolite. Inhibition of the bile salt export pump (BSEP) by both the parent compound and its glucuronide metabolite, leading to cholestasis. Inhibition of mitochondrial respiration. | |
| CPL207280 | Metabolized primarily through oxidation, avoiding the formation of a reactive acyl glucuronide. Lower inhibitory activity on bile acid transporters compared to TAK-875. Negligible effect on hepatic mitochondria. |
Signaling Pathways and Experimental Workflows
To understand the context of FFA1 agonist safety assessment, it is crucial to visualize the relevant biological pathways and experimental procedures.
Caption: FFA1 receptor signaling pathway in pancreatic β-cells.
Caption: Preclinical safety assessment workflow for FFA1 agonists.
Detailed Experimental Protocols
In Vitro Hepatotoxicity Assessment
Objective: To evaluate the direct cytotoxic potential of FFA1 agonists on liver cells.
Methodology:
-
Cell Culture:
-
Primary Human Hepatocytes (PHHs): Considered the gold standard. PHHs are isolated from human liver tissue and cultured as monolayers or in 3D spheroid models. 3D models better recapitulate the in vivo liver microenvironment.
-
HepG2 Cells: A human hepatoma cell line commonly used for initial screening due to its robustness, though it has lower metabolic activity compared to PHHs.
-
-
Compound Treatment:
-
Cells are seeded in 96- or 384-well plates.
-
After cell attachment and stabilization, they are treated with a range of concentrations of the FFA1 agonist (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
-
Cytotoxicity Readout:
-
ATP Measurement (e.g., CellTiter-Glo®): Cellular ATP levels are a sensitive indicator of cell viability and metabolic activity. A decrease in ATP suggests cytotoxicity.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from damaged cells. Measuring LDH activity in the culture medium provides an index of cell membrane damage.
-
High-Content Imaging: Utilizes fluorescent dyes to simultaneously measure multiple parameters of cell health, such as nuclear morphology, membrane permeability, mitochondrial membrane potential, and reactive oxygen species (ROS) production.
-
-
Data Analysis:
-
The half-maximal toxic concentration (TC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Bile Salt Export Pump (BSEP) Inhibition Assay
Objective: To determine if an FFA1 agonist or its metabolites inhibit the BSEP transporter, a key mechanism implicated in cholestatic DILI.
Methodology:
-
Assay System:
-
Membrane Vesicles: Inverted membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP are commonly used.
-
Sandwich-Cultured Human Hepatocytes (SCHH): A more physiologically relevant model that allows for the assessment of biliary excretion.
-
-
Vesicular Transport Assay Protocol:
-
BSEP-expressing membrane vesicles are incubated with a radiolabeled or fluorescently tagged BSEP substrate (e.g., [3H]-taurocholic acid).
-
The reaction is initiated by the addition of ATP to energize the transporter.
-
The FFA1 agonist is co-incubated at various concentrations to assess its inhibitory potential.
-
The reaction is stopped, and the amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence measurement.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve. This value can be used to predict the potential for in vivo BSEP inhibition.
-
In Vivo Cardiovascular Safety Assessment in Dogs
Objective: To evaluate the potential effects of an FFA1 agonist on cardiovascular parameters in a non-rodent species.
Methodology:
-
Animal Model:
-
Conscious, telemetered Beagle dogs are the standard model. Telemetry allows for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia or restraint.
-
-
Surgical Implantation:
-
Animals are surgically implanted with a telemetry device that includes a pressure transducer in the left ventricle or a major artery and ECG electrodes.
-
-
Study Design:
-
A crossover or parallel-group design is used.
-
Animals are administered single or repeat doses of the FFA1 agonist at multiple dose levels, along with a vehicle control.
-
-
Data Collection:
-
Continuous recording of:
-
Electrocardiogram (ECG): For assessment of heart rate, rhythm, and intervals (e.g., PR, QRS, QT). The QT interval corrected for heart rate (QTc) is a critical parameter for assessing proarrhythmic risk.
-
Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure.
-
Left Ventricular Pressure (if applicable): To assess cardiac contractility (dP/dtmax).
-
-
-
Data Analysis:
-
Changes in cardiovascular parameters from baseline are analyzed for statistical significance.
-
The data is integrated with pharmacokinetic data to establish an exposure-response relationship.
-
Conclusion and Future Directions
The development of FFA1 agonists for the treatment of type 2 diabetes has been a journey of both promise and challenge. The primary obstacle has been compound-specific hepatotoxicity, as exemplified by the withdrawal of Fasiglifam (TAK-875). Mechanistic studies have revealed that the formation of reactive metabolites and the inhibition of bile acid transporters are key contributors to this toxicity.
However, the emergence of newer chemotypes, such as CPL207280, with improved safety profiles in preclinical studies, suggests that the therapeutic potential of FFA1 agonism may yet be realized. The key to future success lies in a deep understanding of the structure-toxicity relationships and the implementation of a robust preclinical safety assessment strategy. This includes the use of more predictive in vitro models, such as 3D liver microtissues, and a thorough investigation of metabolic pathways and transporter interactions early in the drug discovery process. By carefully navigating the safety challenges, it may be possible to develop a safe and effective FFA1 agonist that can provide a valuable new treatment option for patients with type 2 diabetes.
References
- 1. Assessment of Bile Salt Export Pump (BSEP) Inhibition in Membrane Vesicles Using Radioactive and LC/MS‐Based Detection Methods | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
A Comparative Analysis of AMG-1638 and AMG-837: Full versus Partial Agonism at the GPR40/FFA1 Receptor
A detailed examination of two key modulators of the free fatty acid receptor 1 (GPR40/FFA1), the full agonist AMG-1638 and the partial agonist AMG-837, reveals significant differences in their pharmacological profiles and in vivo efficacy. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of metabolic diseases.
Both AMG-1638 and AMG-837 are potent, orally bioavailable small molecules that target GPR40, a G-protein-coupled receptor primarily expressed in pancreatic β-cells.[1][2][3] Activation of GPR40 by medium to long-chain fatty acids enhances glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia.[1][3] While both compounds were developed to leverage this mechanism, their distinct agonist properties lead to notable differences in their biological effects.
Molecular and Pharmacological Profile
AMG-1638 was developed through the optimization of the partial agonist AMG-837, resulting in a structurally and pharmacologically distinct full agonist. This fundamental difference in their intrinsic efficacy is a key determinant of their overall therapeutic potential.
Table 1: In Vitro Characterization of AMG-1638 and AMG-837
| Parameter | AMG-1638 (Full Agonist) | AMG-837 (Partial Agonist) | Reference |
| Target | GPR40/FFA1 | GPR40/FFA1 | |
| Agonist Type | Full Agonist | Partial Agonist | |
| EC50 (Human GPR40, Ca2+ flux) | ~2.8 nM | 13.5 nM | |
| EC50 (GSIS, isolated rodent islets) | Not explicitly stated, but robustly enhances GSIS | 142 ± 20 nM | |
| Binding Site | Allosteric site distinct from AMG-837 | Allosteric site distinct from AMG-1638 | |
| Cooperativity | Shows positive cooperativity with AMG-837 in binding and functional assays | Shows positive cooperativity with AMG-1638 |
Signaling Pathway and Mechanism of Action
Activation of GPR40 by both AMG-1638 and AMG-837 initiates a signaling cascade through the Gαq subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. The key difference lies in the magnitude of this response, with the full agonist AMG-1638 eliciting a stronger signaling output compared to the partial agonist AMG-837.
In Vivo Efficacy: A Head-to-Head Comparison
Preclinical studies in rodent models of type 2 diabetes have demonstrated the superior in vivo efficacy of the full agonist AMG-1638 compared to the partial agonist AMG-837.
Table 2: In Vivo Performance in Diet-Induced Obese (DIO) Mice
| Parameter (at 60 mg/kg dose) | AMG-1638 (Full Agonist) | AMG-837 (Partial Agonist) | Vehicle Control | Reference |
| Max Blood Glucose during OGTT | 204 mg/dL | 317 mg/dL | 462 mg/dL | |
| % Improvement in AUCglucose (0-60 min) | 46% | 34% | - | |
| Plasma Insulin Levels | Statistically significant increase | No statistically significant increase | - |
These findings highlight that the greater intrinsic efficacy of AMG-1638 translates to more robust glycemic control in vivo. The full agonist was more effective at reducing glucose excursion and significantly increased plasma insulin levels, a response not observed with the partial agonist at the tested dose.
Experimental Protocols
In Vitro Calcium Flux Assay
The potency of GPR40 agonists is frequently determined by measuring changes in intracellular calcium concentration.
Experimental Workflow:
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of serial dilutions of the test compounds (AMG-1638 or AMG-837).
-
Signal Detection: The fluorescence intensity is monitored over time to detect the transient increase in intracellular calcium concentration following agonist stimulation.
-
Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is determined.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the efficacy of anti-diabetic agents in vivo.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice, a model that mimics human type 2 diabetes, are fasted overnight.
-
Compound Administration: A single oral dose of AMG-1638, AMG-837, or vehicle is administered to the mice.
-
Glucose Challenge: After a set period (e.g., 1 hour) to allow for drug absorption, a bolus of glucose is administered orally or via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured immediately. Plasma may be separated for subsequent analysis of insulin concentrations. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Conclusion
The comparative analysis of AMG-1638 and AMG-837 underscores the pharmacological principle that the degree of agonist activity at a target receptor can significantly impact therapeutic efficacy. While both compounds engage the GPR40 receptor, the full agonist AMG-1638 demonstrates superior in vitro potency in stimulating downstream signaling and, more importantly, translates this to enhanced glucose-lowering effects and insulin secretion in preclinical models of type 2 diabetes. These findings provide compelling evidence that full agonism of GPR40 may offer a more powerful mechanism for glycemic control. Researchers developing novel GPR40 modulators should consider these differences in intrinsic activity as a critical factor in their drug design and optimization strategies.
References
- 1. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Novel FFA1 Agonists: A Comparative Guide
The Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM).[1][2][3] Its activation in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS) with a low intrinsic risk of hypoglycemia, positioning FFA1 agonists as a valuable potential treatment.[4][5] However, the development of these agonists has been hampered by safety concerns, particularly hepatotoxicity, which led to the discontinuation of early candidates like Fasiglifam (TAK-875) in Phase III clinical trials. This guide provides a comparative evaluation of novel FFA1 agonists, focusing on their therapeutic index—the balance between efficacy and safety—supported by experimental data and methodologies.
FFA1 Signaling and Mechanism of Action
FFA1 is a G protein-coupled receptor (GPCR) that is highly expressed in pancreatic β-cells. Upon binding of free fatty acids (FFAs) or synthetic agonists, FFA1 primarily couples to the Gq/11 protein, initiating a signaling cascade that results in the potentiation of insulin release in the presence of elevated glucose levels.
The signaling pathway involves:
-
Agonist Binding: A long-chain fatty acid or a synthetic agonist binds to the FFA1 receptor.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
PLC Activation: The Gαq subunit activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.
-
PKC Activation: Increased intracellular Ca2+ and DAG activate protein kinase C (PKC).
-
Insulin Exocytosis: The rise in intracellular Ca2+ and activation of downstream signaling pathways amplify the glucose-stimulated exocytosis of insulin-containing granules from the β-cell.
Full agonists, in addition to stimulating insulin secretion, may also promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, further contributing to glycemic control.
Comparative Data on Novel FFA1 Agonists
The primary challenge in developing FFA1 agonists is uncoupling the potent glucose-lowering effects from off-target toxicities, particularly liver injury. Research suggests that the hepatotoxicity of early compounds like TAK-875 may be related to the intrinsic properties of the molecule, such as high lipophilicity and the formation of toxic metabolites, rather than the FFA1 activation mechanism itself. Newer agonists have been designed to mitigate these risks.
| Compound | Status/Developer | Potency (EC50) | Efficacy | Key In Vivo Efficacy Data | Key Safety/Toxicity Findings | Clinical Phase |
| Fasiglifam (TAK-875) | Takeda | ~95 nM | Partial Agonist | Reduced HbA1c by 1.2-1.4% in T2D patients. | Development terminated due to potential liver toxicity in a small number of patients. | Terminated Phase III |
| AMG-837 | Amgen | Potent agonist | Partial Agonist | Enhanced insulin secretion and lowered glucose in rodents. | Withdrawn from Phase I due to toxicity concerns. | Terminated Phase I |
| CPL207280 | Celon Pharma | Not specified | Not specified | Improves diabetes in ZDF rats, GK rats, and db/db mice. | Lower inhibition of bile acid transporters and negligible effect on hepatic mitochondria compared to TAK-875. Metabolized via oxidation, avoiding toxic glucuronidation. No deleterious hepatic effects in chronic rat and monkey studies. | Phase II |
| CPU014 | China Pharmaceutical University | Not specified | Not specified | Significantly improved glucose tolerance in normal and diabetic models without causing hypoglycemia. | In vitro studies suggested a lower risk of hepatotoxicity than TAK-875. Favorable therapeutic window observed in acute toxicity studies. | Preclinical |
| Compound 26k | E. China Normal University | Potent agonist | Not specified | Significantly improved glucose tolerance in ICR mice. | Reported to have good pharmacokinetic profiles. | Preclinical |
| Compound 15 | Not specified | 88 nM | Not specified | Significantly improved glucose tolerance in normal and type 2 diabetic mice at 50 mg/kg. | Not specified | Preclinical |
Experimental Protocols for Therapeutic Index Evaluation
Determining the therapeutic index requires a battery of in vitro and in vivo experiments to quantify both efficacy and safety.
Key Experimental Methodologies
-
In Vitro Potency and Efficacy Assays:
-
Calcium Mobilization Assay: This is a primary screening assay to measure agonist potency (EC50). It is typically performed in cell lines (e.g., CHO, HEK293) stably expressing the human FFA1 receptor. Agonist-induced activation of the Gq pathway leads to a transient increase in intracellular calcium, which is measured using a fluorescent calcium indicator (e.g., Fluo-4) or a bioluminescent system like aequorin.
-
Insulin Secretion Assay: To confirm physiological relevance, agonists are tested for their ability to potentiate glucose-stimulated insulin secretion. This is performed using pancreatic β-cell lines (e.g., MIN6) or, more definitively, isolated primary pancreatic islets from rodents or humans. Islets are incubated with the test compound at low and high glucose concentrations, and insulin released into the media is quantified by ELISA or radioimmunoassay.
-
-
In Vivo Efficacy Studies:
-
Oral Glucose Tolerance Test (OGTT): This is a standard model to assess acute glycemic control. Diabetic animal models (e.g., Zucker Diabetic Fatty (ZDF) rats, db/db mice, or nSTZ-induced diabetic rats) are administered the agonist orally, followed by a glucose challenge. Blood glucose levels are monitored over time to determine the compound's ability to reduce glucose excursion.
-
Chronic Dosing Studies: To evaluate long-term efficacy, agonists are administered daily to diabetic animal models for several weeks. Key endpoints include changes in fasting blood glucose, HbA1c levels, and pancreatic β-cell function and morphology.
-
-
In Vivo Safety and Toxicology Studies:
-
Acute Toxicity: Rodents are given single, escalating doses of the compound to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Repeat-Dose Toxicology: These are crucial for uncovering potential organ toxicities, especially hepatotoxicity. The compound is administered daily to at least two species (one rodent, one non-rodent, e.g., rats and cynomolgus monkeys) for extended periods (e.g., 14 days to 3 months). Evaluation includes clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver enzymes like ALT and AST), and histopathological examination of all major organs.
-
Mechanistic Toxicology Assays: In vitro assays using hepatocytes from different species are used to investigate specific mechanisms of liver injury, such as inhibition of bile acid transporters (e.g., BSEP), mitochondrial toxicity, or the formation of reactive metabolites.
-
References
- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists [frontiersin.org]
A Researcher's Guide to FFA1 Agonist Screening Assays: A Side-by-Side Comparison
For researchers and drug development professionals navigating the landscape of Free Fatty Acid Receptor 1 (FFA1) agonist screening, selecting the optimal assay is a critical decision that can significantly impact the efficiency and accuracy of their discovery pipeline. This guide provides a comprehensive side-by-side comparison of common screening assays, complete with quantitative performance data, detailed experimental protocols, and visual workflows to aid in this selection process.
Free Fatty Acid Receptor 1, also known as GPR40, is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for type 2 diabetes. Its activation by medium and long-chain free fatty acids potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] The quest for potent and selective FFA1 agonists has led to the development and implementation of a variety of screening assays, each with its own set of advantages and limitations. This guide will delve into the most prevalent of these, including intracellular calcium mobilization assays, IP-One assays, reporter gene assays, and dynamic mass redistribution assays.
FFA1 Signaling Pathway
Activation of FFA1 by an agonist initiates a canonical Gq signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event in the potentiation of insulin secretion.[3]
References
- 1. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of FFA1 Agonist-1
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of maintaining a secure and environmentally responsible research environment. This document provides a detailed, step-by-step protocol for the proper disposal of FFA1 agonist-1, a compound utilized in metabolic disease research. Adherence to these procedures is paramount for personnel safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound for disposal.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Standard laboratory coat |
Engineering Controls: All handling of this compound, particularly in its powdered form, should be conducted in a certified chemical fume hood to prevent the inhalation of aerosols or dust particles.[1] A well-ventilated area is essential for handling solutions.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a systematic process of waste segregation, containment, and labeling. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[2][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe chemical waste management.[1] Three distinct waste streams should be established for this compound.
-
Solid Waste: This stream includes unused or expired this compound powder, as well as any materials contaminated through contact, such as weighing papers, pipette tips, and gloves.
-
Liquid Waste: This category encompasses all aqueous and solvent-based solutions containing this compound. It is best practice to segregate halogenated and non-halogenated solvent wastes.
-
Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound must be collected separately.
Step 2: Waste Containment and Labeling
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date waste was first added.
-
Liquid Waste: Use a designated, chemically compatible, and leak-proof container for all liquid waste. The container must be securely capped when not in use and clearly labeled as "Hazardous Waste" with the full chemical name and any solvents present.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container. This container should be labeled with the biohazard symbol and as containing pharmaceutical waste.
Step 3: Managing Empty Containers
-
Empty containers that once held this compound should be triple-rinsed with an appropriate solvent.
-
The first rinsate from these containers is considered hazardous waste and must be collected in the designated liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on institutional and local regulations.
Step 4: Final Disposal
-
Store all hazardous waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Do not allow waste to accumulate. Once a waste container is full (typically around three-quarters capacity for sharps containers), schedule a pickup with your institution's Environmental Health and Safety (EHS) office.
-
Maintain accurate records of the disposal of all this compound waste.
III. Experimental Protocols and Signaling Pathways
While this document focuses on disposal, understanding the context of this compound's use is important for appreciating its biological significance. FFA1 (also known as GPR40) is a G protein-coupled receptor that, when activated by agonists like this compound, can modulate glucose-dependent insulin secretion, making it a target for type 2 diabetes research.
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal procedures and the Safety Data Sheet (SDS) for the particular compound you are using.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
